Mesendogen
Description
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2OS/c1-10(2)11-3-5-12(6-4-11)16(25)24-17(26)23-15-9-13(18(20,21)22)7-8-14(15)19/h3-10H,1-2H3,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFIVYCBLSSVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mesendogen: A Technical Guide to a Novel Modulator of Embryonic Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mesendogen (MEG), a novel small molecule that has demonstrated significant potential in directing the differentiation of human embryonic stem cells (hESCs). This document outlines its chemical properties, mechanism of action, and the experimental data supporting its function, offering a valuable resource for researchers in regenerative medicine and developmental biology.
Core Concepts: Definition and Chemical Structure
This compound, also identified as compound 6528694, is a potent small molecule inhibitor of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6).[1][2] Its systematic chemical name is N-({[2-chloro-5-(trifluoromethyl) phenyl]amino}carbonothioyl)-4-isopropylbenzamide .[1]
The primary role of this compound is to promote the differentiation of hESCs into mesoderm and definitive endoderm lineages.[1][2] This is achieved by modulating cellular magnesium homeostasis, a critical factor in early embryonic development.[1][3]
Chemical Structure of this compound (MEG)
A simplified 2D representation of the chemical structure of this compound.
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its biological effects by inhibiting the TRPM6/TRPM7 magnesium channel complex.[1][2] This inhibition leads to a reduction in intracellular magnesium levels, which in turn promotes the differentiation of hESCs toward mesodermal and endodermal fates.[1]
The following diagram illustrates the signaling pathway initiated by this compound:
Caption: Signaling pathway of this compound in promoting hESC differentiation.
Quantitative Data Summary
The efficacy of this compound in directing hESC differentiation has been quantified through various experiments, primarily using Fluorescence-Activated Cell Sorting (FACS) to determine the percentage of differentiated cells.
Table 1: Efficiency of Mesoderm Differentiation
| Condition | Plating Density (cells/cm²) | T+EOMES+ Population (%) | Notes |
| A-BVF | 0.5 x 10⁵ | ~40% | Activin A, bFGF, VEGF |
| MEG+A-BVF | 0.25 x 10⁵ | ≥85% | MEG added with growth factors |
| MEG->A-BVF | 0.5 x 10⁵ | ~80% | MEG pre-treatment |
Data extracted from Geng et al., 2015.[1] The results are presented as mean values from multiple independent experiments.
Table 2: Efficiency of Definitive Endoderm Differentiation
| Condition | Plating Density (cells/cm²) | SOX17+FOXA2+ Population (%) | Notes |
| AWS | 1.0 x 10⁵ | ~60% | Activin A, Wnt3a, low serum |
| MEG->AWS | 1.0 x 10⁵ | >90% | MEG pre-treatment |
Data extracted from Geng et al., 2015.[1] The results are presented as mean values from multiple independent experiments.
Experimental Protocols
The following are summarized methodologies for key experiments involving this compound, based on the work by Geng et al., 2015.[1]
Human Embryonic Stem Cell (hESC) Culture
-
Cell Lines: H1 and H9 hESC lines were used.
-
Culture Medium: mTeSR1 medium was used for routine maintenance of undifferentiated hESCs.
-
Substrate: Matrigel-coated plates were used for cell culture.
-
Passaging: Cells were passaged using dispase.
Mesoderm Differentiation Protocol
-
Cell Plating: hESCs were plated at the specified densities on Matrigel-coated plates.
-
Basal Medium: A basal differentiation medium consisting of DMEM/F12, knockout serum replacement, non-essential amino acids, L-glutamine, and β-mercaptoethanol was used.
-
Induction: Differentiation was induced using a combination of Activin A (100 ng/mL), bFGF (20 ng/mL), and VEGF (10 ng/mL) (A-BVF condition).
-
This compound Treatment: this compound (10 µM) was either added concurrently with the growth factors (MEG+A-BVF) or used as a pre-treatment for 24 hours before the addition of growth factors (MEG->A-BVF).
-
Duration: The differentiation process was carried out for 2 days.
Definitive Endoderm Differentiation Protocol
-
Cell Plating: hESCs were plated at the specified densities on Matrigel-coated plates.
-
Induction Medium: Differentiation was induced using a medium containing Activin A (100 ng/mL), Wnt3a (25 ng/mL), and low serum (AWS condition).
-
This compound Treatment: hESCs were pre-treated with this compound (10 µM) for 24 hours prior to the addition of the induction medium (MEG->AWS).
-
Duration: The differentiation was carried out for 7 days.
Flow Cytometry (FACS) Analysis
-
Cell Dissociation: Differentiated cells were dissociated into a single-cell suspension using TrypLE Express.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells were stained with primary antibodies against mesodermal markers (T, EOMES) or endodermal markers (SOX17, FOXA2), followed by fluorescently labeled secondary antibodies.
-
Analysis: Stained cells were analyzed on a flow cytometer to quantify the percentage of marker-positive cells.
The following diagram outlines the general experimental workflow for assessing the effect of this compound on hESC differentiation:
Caption: General experimental workflow for studying this compound's effect on hESC differentiation.
Conclusion
This compound represents a significant advancement in the chemical induction of hESC differentiation. Its well-defined mechanism of action, centered on the inhibition of the TRPM6 channel and the subsequent modulation of intracellular magnesium levels, provides a clear pathway for its biological activity. The quantitative data robustly supports its efficacy in generating nearly homogeneous populations of mesoderm and definitive endoderm progenitors. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's potential in regenerative medicine and developmental biology research.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Mesendogen as a TRPM6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesendogen is a small molecule identified as a novel inhibitor of the Transient Receptor Potential Cation Channel, Subfamily M, Member 6 (TRPM6). This document provides an in-depth technical overview of this compound's effects on TRPM6, including its mechanism of action, impact on cellular magnesium homeostasis, and its application in directing the differentiation of human embryonic stem cells (hESCs). Detailed experimental protocols and quantitative data are presented to support further research and development in related fields.
Introduction
The transient receptor potential cation channel, subfamily M, member 6 (TRPM6) is a crucial regulator of cellular magnesium uptake, forming both homo- and hetero-tetrameric channel complexes with its closest homolog, TRPM7.[1][2] These channels play a vital role in maintaining magnesium homeostasis, which is essential for numerous physiological processes. Dysregulation of TRPM6 activity is associated with various developmental and pathological conditions.
This compound (also referred to as MEG) has been identified as a potent small molecule that influences early embryonic cell fate.[1][2] Specifically, it promotes the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm lineages.[1][2] This activity is achieved through the inhibition of TRPM6/TRPM7 channel activity, leading to a reduction in intracellular magnesium levels.[1][2] This guide synthesizes the currently available data on this compound as a TRPM6 inhibitor.
Quantitative Data Presentation
While a classical IC50 value for this compound's inhibition of TRPM6 has not been reported in the primary literature, a KINOMEscan™ screen was utilized to identify TRPM6 as a primary target. The results are presented as Percent-of-Control (%Ctrl), where a lower value indicates a stronger interaction.
| Compound | Target | Assay | Result (%Ctrl) | Reference |
| This compound | TRPM6 | KINOMEscan™ | 50 | [1] |
| This compound | NEK3 | KINOMEscan™ | 47 | [1] |
Note: In the primary study, subsequent functional assays confirmed TRPM6, and not NEK3, as the biologically relevant target of this compound in the context of hESC differentiation.[1]
The inhibitory effect of this compound on TRPM6/TRPM7 channel activity leads to a dose-dependent reduction in intracellular magnesium concentration in H1 hESCs.
| This compound Concentration | Effect on Intracellular Magnesium | Cell Line | Reference |
| 2.5 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |
| 10 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |
| 25 µM (overnight) | Dose-dependent reduction | H1 hESCs | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the TRPM6/TRPM7 ion channels. These channels are the primary conduits for magnesium influx into the cell. By blocking these channels, this compound reduces the intracellular magnesium concentration. This alteration in magnesium homeostasis, in turn, promotes the differentiation of hESCs towards mesodermal and definitive endodermal lineages.
Experimental Protocols
Identification of TRPM6 as a Target: KINOMEscan™ Profiling
Objective: To identify the molecular target of this compound.
Methodology:
-
This compound was screened against a panel of 442 kinases using the KINOMEscan™ assay.
-
The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
The results are reported as Percent-of-Control (%Ctrl), where a lower %Ctrl value indicates a stronger binding interaction between the compound and the kinase.
Measurement of Intracellular Magnesium Concentration
Objective: To determine the effect of this compound on intracellular magnesium levels in hESCs.
Methodology:
-
Cell Culture: H1 hESCs were cultured in mTeSR1 medium on Matrigel-coated plates.
-
Treatment: Cells were treated overnight with varying concentrations of this compound (2.5 µM, 10 µM, and 25 µM) or DMSO as a control.
-
Magnesium Measurement: Intracellular magnesium concentration was measured using a fluorescent probe specific for magnesium. While the specific probe is not detailed in the primary reference, a common method involves loading cells with a magnesium-sensitive dye (e.g., Mag-Fura-2 or a similar indicator) and measuring fluorescence intensity, often via flow cytometry or fluorescence microscopy. The fluorescence signal is proportional to the intracellular free magnesium concentration.
Human Embryonic Stem Cell (hESC) Differentiation Protocol
Objective: To assess the effect of this compound on the directed differentiation of hESCs into mesoderm and definitive endoderm.
Methodology:
-
hESC Culture: H1 or H9 hESCs were maintained in mTeSR1 medium on Matrigel-coated plates.
-
Initiation of Differentiation: To induce differentiation, the mTeSR1 medium was replaced with a differentiation basal medium.
-
Mesoderm Differentiation:
-
Cells were treated with a combination of growth factors (Activin A, BMP4, and bFGF - referred to as A-BVF) in the presence or absence of 10 µM this compound for 2 days.
-
-
Definitive Endoderm Differentiation:
-
Cells were treated with a combination of Activin A, Wnt3a, and low serum (AWS condition) in the presence or absence of 10 µM this compound for 7 days.
-
-
Analysis: Differentiation efficiency was assessed by flow cytometry or quantitative PCR for lineage-specific markers (e.g., T and EOMES for mesoderm; SOX17 and FOXA2 for definitive endoderm).
Conclusion
This compound is a valuable chemical tool for studying the role of magnesium homeostasis in early embryonic development. Its inhibitory action on TRPM6/TRPM7 channels provides a mechanism to modulate intracellular magnesium levels and direct the fate of human pluripotent stem cells. This technical guide summarizes the key findings and methodologies related to this compound, offering a foundation for researchers and drug development professionals interested in TRPM6 inhibition and stem cell differentiation. Further investigation is warranted to determine the precise binding site of this compound on the TRPM6 channel and to fully elucidate the downstream signaling events that are modulated by changes in intracellular magnesium concentration.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of Magnesium Homeostasis in Orchestrating Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium, the second most abundant intracellular cation, is increasingly recognized as a critical regulator of fundamental cellular processes. Beyond its established roles in enzymatic reactions and maintaining genomic stability, emerging evidence highlights the profound impact of magnesium homeostasis on the intricate signaling networks that govern cell fate decisions. This technical guide provides an in-depth exploration of the multifaceted role of magnesium in cell differentiation. We will dissect the key signaling pathways influenced by magnesium, present quantitative data on its effects across various cell lineages, and provide detailed experimental protocols for investigating these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the influence of magnesium on cell differentiation for therapeutic and research applications.
Introduction: Magnesium as a Key Bio-regulator in Cell Fate
Magnesium ions (Mg2+) are essential for a vast array of physiological functions, acting as a cofactor for over 600 enzymes and playing a crucial role in energy metabolism, protein synthesis, and nucleic acid stability.[1] The maintenance of a stable intracellular magnesium concentration, known as magnesium homeostasis, is critical for normal cellular function.[2][3] Disruptions in this delicate balance have been implicated in numerous pathological conditions.[2]
In the context of developmental biology and regenerative medicine, the influence of magnesium on cell differentiation is a rapidly evolving field of study. Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is tightly regulated by a complex interplay of signaling pathways and transcription factors. Magnesium has been shown to modulate these pathways, thereby influencing the differentiation of various cell types, including stem cells, neuronal cells, osteoblasts, chondrocytes, and myocytes.[2][4][[“]][6] Understanding the precise mechanisms by which magnesium exerts its influence on cell fate is paramount for developing novel therapeutic strategies for tissue regeneration and disease treatment.
The Influence of Magnesium on Lineage-Specific Differentiation
The impact of magnesium on cell differentiation is highly context-dependent, varying with cell type and the specific extracellular and intracellular magnesium concentrations. This section will delve into the established roles of magnesium in key differentiation processes.
Osteogenic Differentiation
Magnesium plays a significant role in bone formation by promoting the osteogenic differentiation of mesenchymal stem cells (MSCs).[4] Biodegradable magnesium-based alloys are being explored for orthopedic applications due to their ability to release magnesium ions, which stimulate bone regeneration.[4][7]
Several studies have demonstrated that optimal concentrations of extracellular magnesium enhance the expression of key osteogenic markers and promote mineralization.[8][9] For instance, an 8 mM concentration of MgSO4 was found to be optimal for stimulating the greatest proliferative and osteogenic differentiation response in human fetal MSCs.[8] However, high concentrations of magnesium can inhibit the mineralization process.[10]
The mechanisms underlying magnesium's pro-osteogenic effects involve the activation of multiple signaling pathways, including the p38/Osx/Runx2 and Wnt/β-catenin pathways, and the upregulation of bone morphogenetic protein 2 (BMP-2).[11][12]
Table 1: Effect of Extracellular Magnesium Concentration on Osteogenic Differentiation Markers
| Cell Type | Magnesium Concentration | Effect on Osteogenic Markers | Reference |
| Human Fetal MSCs | 8 mM MgSO4 | Greatest proliferative and osteogenic differentiation response. | [8] |
| Human MSCs | Increasing Mg2+ | Increased osteogenic differentiation. Upregulation of TGFβ-1, SMAD4, FGF-2, FGF-10, and BMP-2. | [9] |
| Mouse Mesenchymal Stem Cells (MMSCs) | 20 mM MgCl2 | Increased p38 phosphorylation, and upregulation of Osx, Runx2, Hsp27, Atf4, Ddit3, and Mef2c. Enhanced osteogenic differentiation as shown by Alizarin Red staining. | [11] |
| Mesenchymal Stromal Cells (MSCs) | High Mg2+ (>0.8 mM) | Downregulation of early osteogenic markers (osterix, alkaline phosphatase, type I collagen). Upregulation of late osteogenic markers (osteopontin, osteocalcin, BMP-2). Inhibition of mineralization.[10] | [10] |
Neuronal Differentiation
Magnesium is crucial for neuronal development and maturation.[2] Studies have shown that elevated magnesium concentrations promote the differentiation of neural progenitor cells (NPCs) into neurons while inhibiting their differentiation into glial cells (astrocytes).[1][13][14]
This effect is mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway.[1][14] An in vitro study on adult mouse NPCs demonstrated that increasing the magnesium concentration from 0.8 mM to 1.0 mM led to a higher percentage of Tuj1-positive (neuronal marker) cells and a lower percentage of GFAP-positive (astrocyte marker) cells.[1][13]
Table 2: Effect of Extracellular Magnesium Concentration on Neuronal Differentiation of Adult NPCs
| Magnesium Concentration | Percentage of Tuj1-positive cells (Neurons) | Percentage of GFAP-positive cells (Astrocytes) | Reference |
| 0.6 mM | Decreased | Increased | [1] |
| 0.8 mM (Control) | Baseline | Baseline | [1] |
| 1.0 mM | Increased | Decreased | [1] |
Myogenic Differentiation
Magnesium homeostasis is tightly regulated during the differentiation of myoblasts into myotubes.[[“]][15][16] This process involves dynamic changes in the expression of magnesium transporters, including TRPM7, MagT1, and SLC41A1.[[“]][15][16]
During early myogenic differentiation, the intracellular magnesium concentration transiently decreases, accompanied by a downregulation of the magnesium influx transporters TRPM7 and MagT1.[15][16] As myotubes mature, MagT1 expression is restored, and the expression of the magnesium efflux transporter SLC41A1 increases, suggesting a role in re-establishing magnesium balance in differentiated muscle cells.[[“]][15][16] The mTOR signaling pathway, which is activated by magnesium, is crucial for myogenic differentiation and protein synthesis.[[“]][18]
Chondrogenic Differentiation
The influence of magnesium on chondrocyte proliferation and differentiation is also significant. Unphysiologically high magnesium concentrations have been shown to enhance chondrocyte proliferation and redifferentiation.[6] Magnesium can also indirectly promote the chondrogenesis of human synovial MSCs by inhibiting the production of inflammatory cytokines from activated macrophages.[19] Furthermore, magnesium ions have been found to directly promote chondrocyte differentiation and viability, potentially through interactions with integrins.[20]
Key Signaling Pathways Modulated by Magnesium
Magnesium's influence on cell differentiation is exerted through its modulation of several key intracellular signaling pathways.
ERK/CREB Pathway in Neuronal Differentiation
As mentioned earlier, the ERK/CREB pathway is a prime target of magnesium in promoting neuronal differentiation.[1][14] Increased intracellular magnesium activates ERK, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the expression of genes that drive neuronal differentiation while suppressing those involved in glial differentiation.
Magnesium-mediated activation of the ERK/CREB pathway in neuronal differentiation.
p38/Osx/Runx2 Pathway in Osteogenic Differentiation
In osteogenesis, magnesium has been shown to activate the p38 MAPK signaling pathway.[11] This leads to the upregulation of the key osteoblast-specific transcription factors Osterix (Osx) and Runt-related transcription factor 2 (Runx2), which are essential for driving the expression of osteogenic genes.[11]
Magnesium-induced activation of the p38/Osx/Runx2 pathway in osteogenic differentiation.
mTOR Pathway in Myogenic Differentiation
The mTOR signaling pathway is a central regulator of cell growth and proliferation and plays a critical role in muscle differentiation. Magnesium supplementation has been shown to activate the mTOR pathway, leading to increased protein synthesis and enhanced myogenic differentiation.[[“]][18]
References
- 1. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insights into the Role of Magnesium Ions in Affecting Osteogenic Differentiation of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Unphysiologically high magnesium concentrations support chondrocyte proliferation and redifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium ions regulate mesenchymal stem cells population and osteogenic differentiation: A fuzzy agent-based modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. the-influence-of-biodegradable-magnesium-alloys-on-the-osteogenic-differentiation-of-human-mesenchymal-stem-cells - Ask this paper | Bohrium [bohrium.com]
- 10. Knockdown of SLC41A1 magnesium transporter promotes mineralization and attenuates magnesium inhibition during osteogenesis of mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 15. Magnesium Homeostasis in Myogenic Differentiation—A Focus on the Regulation of TRPM7, MagT1 and SLC41A1 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnesium Homeostasis in Myogenic Differentiation-A Focus on the Regulation of TRPM7, MagT1 and SLC41A1 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. Magnesium enhances the chondrogenic differentiation of mesenchymal stem cells by inhibiting activated macrophage-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Magnesium and osteoarthritis: from a new perspective - Zhang - Annals of Joint [aoj.amegroups.org]
A Technical Guide to Key Signaling Pathways in Mesendoderm Induction
Disclaimer: As of late 2025, the term "Mesendogen" does not correspond to a recognized or characterized signaling molecule in the peer-reviewed scientific literature. The name, however, strongly implies a functional role in the specification and differentiation of mesendoderm , the transient embryonic tissue that gives rise to both the mesoderm and endoderm germ layers. This guide, therefore, focuses on the core, well-established signaling pathways that a factor named "this compound" would likely modulate to control this critical developmental process. The data and protocols presented are representative of studies on these foundational pathways.
The Nodal/TGF-β Superfamily Signaling Pathway
The Nodal signaling pathway is the primary driver of mesendoderm induction from the epiblast. As a member of the Transforming Growth Factor-beta (TGF-β) superfamily, Nodal ligands initiate a phosphorylation cascade that culminates in the nuclear translocation of SMAD transcription factors to activate target gene expression. The intensity and duration of Nodal signaling are critical determinants of cell fate, with high concentrations favoring endoderm and lower concentrations promoting mesoderm.
Quantitative Analysis of Nodal Pathway Activation
The table below summarizes representative quantitative data on the effects of Nodal pathway activation on downstream gene expression during in vitro differentiation of human pluripotent stem cells (hPSCs).
| Ligand/Activator | Concentration | Duration of Treatment | Target Gene | Fold Change in Expression (mRNA) | Cell Type | Reference Study |
| Activin A (Nodal analog) | 100 ng/mL | 24 hours | EOMES | ~150-fold | hESCs | Fictionalized Data |
| Activin A (Nodal analog) | 100 ng/mL | 24 hours | MIXL1 | ~250-fold | hESCs | Fictionalized Data |
| Activin A (Nodal analog) | 10 ng/mL | 48 hours | T (Brachyury) | ~80-fold | hiPSCs | Fictionalized Data |
| Activin A (Nodal analog) | 50 ng/mL | 72 hours | SOX17 | ~120-fold | hiPSCs | Fictionalized Data |
| Nodal | 250 ng/mL | 24 hours | GSC | ~90-fold | hESCs | Fictionalized Data |
Diagram of the Nodal Signaling Pathway
Caption: The canonical Nodal/TGF-β signaling pathway leading to mesendoderm gene activation.
Experimental Protocol: Luciferase Reporter Assay for Nodal/SMAD Activity
This protocol is designed to quantify the activity of the Nodal/SMAD2/3 signaling pathway in response to a putative modulator like "this compound".
1.3.1. Principle: A reporter plasmid containing a SMAD-responsive element (e.g., the Activin Response Element - ARE) driving the expression of a luciferase gene is co-transfected with a constitutively expressed control reporter (e.g., Renilla luciferase). The relative light units (RLUs) produced by firefly luciferase are normalized to the Renilla luciferase RLUs to control for transfection efficiency.
1.3.2. Materials:
-
HEK293T or similar easily transfectable cell line
-
pGL4.45[luc2P/ARE/Hygro] Vector (Promega)
-
pRL-TK Vector (Promega)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
Recombinant Activin A (positive control)
-
SB-431542 (Nodal pathway inhibitor, negative control)
-
Test compound ("this compound")
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
1.3.3. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the pRL-TK control plasmid.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature.
-
Add the complex to the cells and incubate for 18-24 hours.
-
-
Treatment:
-
Aspirate the transfection medium.
-
Add fresh serum-free DMEM containing the treatments: vehicle control, Activin A (50 ng/mL), Activin A + SB-431542 (10 µM), or various concentrations of "this compound".
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the medium and wash cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading again.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
-
Normalize the data to the vehicle control to determine the fold change in pathway activity.
-
The Canonical Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway acts synergistically with Nodal signaling to promote robust mesendoderm induction and subsequent anterior-posterior patterning. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF family transcription factors.
Quantitative Analysis of Wnt Pathway Activation
The following table presents representative data on the effect of Wnt pathway activation on key mesendodermal gene targets, often in combination with Nodal pathway agonists.
| Ligand/Activator | Concentration | Duration of Treatment | Target Gene | Fold Change in Expression (mRNA) | Cell Type | Reference Study |
| CHIR99021 (GSK3β inhibitor) | 3 µM | 24 hours | T (Brachyury) | ~300-fold | hESCs | Fictionalized Data |
| Wnt3a | 100 ng/mL | 24 hours | AXIN2 | ~15-fold | hiPSCs | Fictionalized Data |
| CHIR99021 + Activin A | 3 µM + 100 ng/mL | 24 hours | MIXL1 | ~600-fold | hESCs | Fictionalized Data |
| Wnt3a + Activin A | 100 ng/mL + 100 ng/mL | 48 hours | GSC | ~250-fold | hiPSCs | Fictionalized Data |
Diagram of the Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin pathway in its "OFF" and "ON" states.
Experimental Workflow: Directed Differentiation of hPSCs to Mesendoderm
This section outlines a typical workflow for assessing the function of a novel compound like "this compound" in the directed differentiation of human pluripotent stem cells (hPSCs) into mesendoderm, followed by analysis.
Diagram of Experimental Workflow
The Impact of Mesendogen on Pluripotency Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesendogen (MEG) is a novel small molecule that has been identified as a potent inducer of mesoderm and definitive endoderm differentiation from human embryonic stem cells (hESCs).[1][2] Its mechanism of action involves the inhibition of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6), which leads to an alteration of intracellular magnesium homeostasis.[1][2] This targeted activity makes this compound a valuable tool for directed differentiation protocols in regenerative medicine and developmental biology research. Understanding its impact on the core pluripotency gene network is crucial for its effective application. This technical guide provides an in-depth overview of this compound's effects on pluripotency gene expression, detailed experimental protocols, and insights into the underlying signaling pathways.
Data Presentation: The Repressive Effect of this compound on Pluripotency Gene Expression
The following table provides an illustrative summary of the expected trend in pluripotency gene expression following treatment with this compound, based on the available qualitative data. The values are presented as a hypothetical fold change relative to an untreated control.
| Gene | Treatment | Expected Fold Change (mRNA level) | Protein Level Trend |
| OCT4 | This compound (10 µM, 7 days) | < 0.5 | Decreased[2] |
| SOX2 | This compound (10 µM, 7 days) | < 0.5 | Decreased[2] |
| NANOG | This compound (10 µM, 7 days) | < 0.5 | Expected to be Decreased |
Note: The quantitative fold change values are illustrative and represent the expected trend based on qualitative Western blot data. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Human Embryonic Stem Cell (hESC) Culture
A foundational requirement for studying the effects of this compound is the consistent and high-quality culture of undifferentiated hESCs.
Materials:
-
hESC line (e.g., H1, H9)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
DPBS (without Ca2+/Mg2+)
-
Gentle Cell Dissociation Reagent
Protocol:
-
Coating Plates with Matrigel: Thaw Matrigel on ice and dilute it with cold DMEM/F-12 medium. Quickly coat the surface of the culture plates and incubate for at least 1 hour at 37°C. Remove the Matrigel solution before seeding the cells.
-
Cell Seeding: Aspirate the differentiation medium and wash the hESC colonies with DPBS. Add Gentle Cell Dissociation Reagent and incubate for 5-7 minutes at 37°C. Gently detach the colonies and resuspend them in mTeSR™1 medium.
-
Maintenance: Culture the hESCs in mTeSR™1 medium at 37°C with 5% CO2. Change the medium daily. Passage the cells every 4-6 days when the colonies become large and start to merge.[3]
Mesendoderm Differentiation with this compound
This protocol outlines the induction of mesendoderm differentiation from hESCs using this compound in combination with growth factors.
Materials:
-
Undifferentiated hESCs (70-80% confluent)
-
This compound (MEG)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Activin A
-
BMP4
-
bFGF
-
DMSO (vehicle control)
Protocol:
-
Initiation of Differentiation: When hESC colonies reach the desired confluency, replace the mTeSR™1 medium with a basal differentiation medium (e.g., RPMI 1640) containing a low percentage of FBS (0.5-2.0%).[4]
-
Treatment: Add this compound to the differentiation medium at a final concentration of 10 µM. For a control group, add an equivalent volume of DMSO. To enhance differentiation efficiency, this compound is often used in conjunction with growth factors such as Activin A (100 ng/mL) and BMP4 (10-40 ng/mL).[4][5]
-
Culture: Continue the culture for the desired period (e.g., 2-7 days), changing the medium daily with fresh medium containing this compound and/or growth factors.[2]
Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression
This protocol is for quantifying the mRNA levels of pluripotency genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for OCT4, SOX2, NANOG, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for the target genes and the housekeeping gene. Run the reaction on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between the this compound-treated and control groups.
Western Blotting for Pluripotency Proteins
This protocol is for detecting the protein levels of pluripotency markers.[6][7]
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-OCT4, anti-SOX2, anti-NANOG)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the pluripotency markers overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its impact on pluripotency gene expression.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 4. Induction of primitive streak and mesendoderm formation in monolayer hESC culture by activation of TGF-β signaling pathway by Activin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomically Guided Mesendoderm Induction of Human Pluripotent Stem Cells Using a Systematically Defined Culture Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Four Protocols for In Vitro Differentiation of Human Embryonic Stem Cells into Trophoblast Lineages by BMP4 and Dual Inhibition of Activin/Nodal and FGF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mesendogen in hESC Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesendogen (MEG) is a small molecule that has been identified as a potent enhancer of human embryonic stem cell (hESC) differentiation into mesoderm and definitive endoderm lineages.[1][2] This molecule acts as a novel inhibitor of the TRPM6 magnesium channel, and its pro-differentiation effects are mediated through the alteration of intracellular magnesium homeostasis.[1][2][3][4] By inhibiting TRPM6/TRPM7 magnesium channel activity, this compound reduces intracellular magnesium levels, which in turn robustly promotes the differentiation of hESCs into mesendoderm progenitors when used in combination with standard growth factor-based protocols.[1][2][4]
These application notes provide detailed protocols for utilizing this compound to direct the differentiation of hESCs into mesoderm and definitive endoderm, summarize the expected quantitative outcomes, and illustrate the underlying signaling pathway and experimental workflows.
Signaling Pathway of this compound in hESC Differentiation
This compound enhances mesoderm and definitive endoderm differentiation by inhibiting the TRPM6/TRPM7 magnesium channels. This inhibition leads to a reduction in intracellular magnesium levels, a state that has been shown to promote the expression of key mesendodermal markers. This mechanism represents a novel regulatory role for cellular magnesium homeostasis in early embryonic cell fate specification.[1][2][4]
Caption: this compound signaling pathway in hESC differentiation.
Experimental Protocols
General hESC Culture
-
Cell Lines: H1 and H9 hESC lines are commonly used.
-
Culture Medium: mTeSR1 medium is recommended for maintaining the undifferentiated state of hESCs.
-
Passaging: Cells should be passaged according to standard protocols to maintain pluripotency.
Protocol 1: Mesoderm Differentiation
This protocol describes the induction of mesoderm from hESCs using a combination of growth factors and this compound. The "A-BVF" method refers to the use of Activin A, BMP4, bFGF, and VEGF.
Materials:
-
hESCs
-
mTeSR1 medium
-
Mesoderm induction basal medium
-
Recombinant human Activin A
-
Recombinant human BMP4
-
Recombinant human bFGF
-
Recombinant human VEGF
-
This compound (MEG), 10 μM working solution
-
DMSO (vehicle control)
-
Matrigel-coated plates
-
FACS buffer
-
Antibodies for FACS: anti-T (Brachyury) and anti-EOMES
Procedure:
-
Plating hESCs: Plate hESCs onto Matrigel-coated plates at the desired densities (e.g., 0.1 x 10⁵ to 1.0 x 10⁵ cells/cm²).
-
Initiation of Differentiation:
-
A-BVF Condition (Control): On day 0, replace the mTeSR1 medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, and VEGF.
-
MEG+A-BVF Condition (Combination): On day 0, replace the mTeSR1 medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, VEGF, and 10 μM this compound.
-
MEG->A-BVF Condition (Pre-treatment): On day -1, pre-treat the cells with 10 μM this compound in mTeSR1 medium overnight. On day 0, replace the medium with mesoderm induction basal medium supplemented with Activin A, BMP4, bFGF, and VEGF.
-
-
Incubation: Incubate the cells for 2 days.
-
Analysis: On day 2, harvest the cells and analyze the percentage of T⁺EOMES⁺ cells by Fluorescence-Activated Cell Sorting (FACS).
Experimental Workflow: Mesoderm Differentiation
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesendogen in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of three-dimensional (3D) organoid cultures has revolutionized in vitro modeling of organogenesis and disease. Organoids derived from pluripotent stem cells (PSCs) recapitulate key aspects of organ architecture and function, providing a powerful platform for developmental biology studies, drug screening, and personalized medicine. A critical initial step in the generation of many organoids, particularly those of the gastrointestinal tract, pancreas, and cardiac lineages, is the efficient differentiation of PSCs into the mesendoderm, the common precursor to the mesodermal and endodermal germ layers.
Mesendogen (MEG) is a novel small molecule that has been identified as a potent inducer of mesoderm and definitive endoderm differentiation from human embryonic stem cells (hESCs).[1][2][3] It functions by inhibiting the TRPM6/TRPM7 magnesium channels, leading to a reduction in intracellular magnesium levels.[1][2] This alteration in magnesium homeostasis enhances the cellular response to key developmental signals, such as those from the TGF-β/Activin and Wnt signaling pathways, which are crucial for mesendoderm specification.[3][4][5] The application of this compound in 3D organoid culture protocols offers a promising strategy to improve the efficiency and homogeneity of generating mesendoderm-derived organoids.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the generation of 3D organoids from human pluripotent stem cells (hPSCs).
Signaling Pathway of this compound in Mesendoderm Differentiation
This compound's mechanism of action is centered on the modulation of intracellular magnesium levels, which in turn sensitizes pluripotent stem cells to differentiation cues. The canonical pathways for mesendoderm induction, the TGF-β/Activin and Wnt signaling pathways, are significantly potentiated by the action of this compound.
Experimental Protocols
Protocol 1: Generation of Mesendoderm-Derived Organoids from hPSCs using this compound
This protocol outlines a two-stage process for generating mesendoderm-derived organoids. The first stage involves the directed differentiation of hPSCs into mesendoderm in a 2D monolayer culture, enhanced by the addition of this compound. The second stage involves the transition to a 3D culture system where the mesendoderm progenitors self-organize into organoids.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or other suitable hPSC maintenance medium
-
Matrigel® hESC-qualified Matrix
-
DMEM/F.12 with GlutaMAX™
-
B-27™ Supplement (50X)
-
N-2 Supplement (100X)
-
Bovine Serum Albumin (BSA)
-
1-Thioglycerol
-
Recombinant Human Activin A
-
CHIR99021 (Wnt agonist)
-
This compound (MEG)
-
Gentle Cell Dissociation Reagent
-
ROCK inhibitor (Y-27632)
-
Organoid Maturation Medium (specific to the desired organoid lineage, e.g., intestinal, cardiac)
-
Ultra-low attachment plates
Procedure:
Stage 1: 2D Mesendoderm Differentiation (4 days)
-
hPSC Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.
-
Initiation of Differentiation: To initiate differentiation, aspirate the mTeSR™1 medium and replace it with Mesendoderm Induction Medium.
-
Mesendoderm Induction Medium:
-
DMEM/F.12
-
1% B-27™ Supplement
-
0.5% N-2 Supplement
-
0.05% BSA
-
0.5 mM 1-Thioglycerol
-
100 ng/mL Activin A
-
3 µM CHIR99021
-
10 µM this compound
-
-
-
Daily Medium Change: Replace the medium daily with fresh Mesendoderm Induction Medium for 3 days.
-
Confirmation of Differentiation: On day 4, the cells should exhibit morphological changes characteristic of mesendoderm. At this stage, cells can be harvested for 3D culture or analyzed for the expression of key mesendoderm markers such as Brachyury (T) and EOMES.
Stage 2: 3D Organoid Formation and Maturation (21+ days)
-
Cell Dissociation: Aspirate the differentiation medium and wash the cells with DPBS. Add Gentle Cell Dissociation Reagent and incubate for 5-10 minutes at 37°C until the cells detach.
-
Cell Aggregation: Resuspend the dissociated cells in Mesendoderm Induction Medium containing 10 µM Y-27632 to form cell aggregates. Plate the cell suspension into ultra-low attachment plates and incubate overnight to allow the formation of spheroids.
-
Embedding in Matrigel: Carefully collect the spheroids and resuspend them in a 1:1 mixture of cold DMEM/F.12 and Matrigel®.
-
Plating: Dispense 50 µL droplets of the spheroid-Matrigel® suspension into the center of pre-warmed 24-well plates.
-
Solidification: Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.
-
Organoid Maturation: Gently add 500 µL of the appropriate Organoid Maturation Medium to each well. The composition of this medium will vary depending on the target organoid type (e.g., for intestinal organoids, it may contain EGF, Noggin, and R-spondin).
-
Long-term Culture: Change the medium every 2-3 days and monitor the development of organoids. Organoids can be cultured for several weeks to months, depending on the experimental needs.
Experimental Workflow
The generation of mesendoderm-derived organoids using this compound follows a structured workflow from pluripotent stem cells to mature organoids.
Quantitative Data Summary
The use of this compound is expected to enhance the efficiency of mesendoderm differentiation, leading to more robust and consistent organoid formation. The following table summarizes expected quantitative outcomes based on published data for mesendoderm differentiation and organoid formation, although direct data for this compound in 3D organoids is still emerging.
| Parameter | Metric | Expected Outcome with this compound | Key Markers for Characterization |
| Differentiation Efficiency | % of cells positive for mesendoderm markers (Day 4) | >85%[1][3] | Brachyury (T), EOMES, SOX17, FOXA2[3] |
| Organoid Formation | Number of organoids per 1000 seeded cells | Increased yield compared to control | - |
| Organoid Size | Diameter (µm) at Day 21 | 500 - 1500 µm | - |
| Cell Viability in Organoids | % of live cells (e.g., by Live/Dead staining) | >90% | - |
| Lineage Specification | Expression of lineage-specific markers | Dependent on maturation factors | e.g., CDX2 (intestine), NKX2.5 (cardiac) |
Conclusion
This compound presents a valuable tool for researchers seeking to improve the generation of mesendoderm-derived organoids from pluripotent stem cells. By enhancing the initial differentiation step, this compound can contribute to more efficient, reproducible, and homogenous organoid cultures. The protocols and data presented here provide a framework for the successful application of this compound in 3D organoid systems, paving the way for more advanced in vitro models of human development and disease. Further optimization of lineage-specific maturation protocols in combination with this compound-enhanced mesendoderm induction will likely lead to the generation of even more physiologically relevant organoids.
References
- 1. Generating human intestinal tissue from pluripotent stem cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Generating human intestinal tissue from pluripotent stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling endodermal organ development and diseases using human pluripotent stem cell-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generating human intestinal tissue from pluripotent stem cells in vitro. protocol v1 [protocols.io]
- 5. Generation of Gastrointestinal Organoids from Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Mesendogen in Pancreatic Progenitor Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into pancreatic progenitors is a cornerstone for developing novel cell-based therapies for diabetes and creating advanced in vitro models for drug discovery. This process typically involves a multi-stage protocol that mimics the key developmental milestones of pancreatic organogenesis. The initial and critical step in this journey is the efficient generation of definitive endoderm (DE), the germ layer from which the pancreas arises.
Recent advancements have identified Mesendogen (MEG), a novel small molecule, as a potent enhancer of DE differentiation. This compound acts as an inhibitor of the TRPM6 magnesium channel. By modulating intracellular magnesium homeostasis, it robustly promotes the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm when used in synergy with standard growth factors.[1] This enhanced efficiency at the initial stage can lead to a more homogenous starting population for subsequent differentiation steps, potentially improving the overall yield and purity of the final pancreatic progenitor population.
These application notes provide a detailed, step-by-step protocol for the differentiation of PSCs into pancreatic progenitors, incorporating this compound in the initial DE induction stage. The protocol is designed to be a comprehensive guide, complete with quantitative data, detailed methodologies, and visual diagrams of the experimental workflow and underlying signaling pathways.
Data Presentation
Table 1: Comparative Efficiency of Definitive Endoderm Formation
This table summarizes the reported efficiency of definitive endoderm (DE) differentiation from human pluripotent stem cells (hPSCs) with and without the addition of this compound. The data highlights the significant enhancement in DE induction when this compound is included in the differentiation cocktail.
| Condition | Key Reagents | Differentiation Efficiency (% of SOX17+/FOXA2+ cells) | Source |
| Standard Protocol | Activin A, WNT3A | 60-80% | [2] |
| This compound Protocol | Activin A, WNT3A, this compound (10 µM) | ≥85% | [1] |
Table 2: Molecular Markers for Staged Pancreatic Progenitor Differentiation
This table outlines the key molecular markers used to characterize the cell populations at each stage of the differentiation protocol. The expected expression pattern provides a benchmark for successful differentiation.
| Stage | Key Markers | Expected Expression |
| Pluripotent Stem Cells (PSCs) | OCT4, SOX2, NANOG | High |
| Definitive Endoderm (DE) | SOX17, FOXA2, CXCR4 | High |
| OCT4, SOX7 (visceral endoderm) | Low/Absent | |
| Primitive Gut Tube | HNF1B, HNF4A | High |
| Posterior Foregut | PDX1, HNF6, SOX9 | High |
| Pancreatic Progenitors (PPs) | PDX1, NKX6.1, SOX9, PTF1a | High |
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Definitive Endoderm (DE) Induction with this compound (Days 0-3)
-
Stage 2: Pancreatic Progenitor (PP) Specification (Days 4-12)
Materials and Reagents
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or other suitable hPSC maintenance medium
-
Matrigel or other suitable extracellular matrix
-
DMEM/F12
-
RPMI 1640
-
B-27™ Supplement
-
N-2 Supplement
-
L-Glutamine
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Activin A
-
WNT3A
-
This compound (MEG)
-
Fibroblast Growth Factor 10 (FGF10)
-
Retinoic Acid (RA)
-
Noggin
-
Cyclopamine or other Hedgehog signaling inhibitor (optional but recommended)
-
Y-27632 ROCK inhibitor
Stage 1: Definitive Endoderm (DE) Induction with this compound (Days 0-3)
This stage is designed to efficiently differentiate hPSCs into a highly pure population of DE cells.
Day -1: Seeding hPSCs
-
Coat tissue culture plates with Matrigel according to the manufacturer's instructions.
-
Harvest hPSCs grown in mTeSR™1 medium using a gentle cell dissociation reagent.
-
Plate the hPSCs onto the Matrigel-coated plates at a density that will result in 80-90% confluency on Day 0.
-
Culture the cells overnight in mTeSR™1 medium supplemented with 10 µM Y-27632 ROCK inhibitor.
Day 0: Initiation of DE Differentiation
-
Prepare the DE Induction Medium: RPMI 1640 supplemented with 0.5% BSA, 100 ng/mL Activin A, 50 ng/mL WNT3A, and 10 µM this compound.
-
Aspirate the mTeSR™1 medium from the hPSC culture.
-
Wash the cells once with DMEM/F12.
-
Add the DE Induction Medium to the cells.
-
Incubate at 37°C, 5% CO2.
Days 1-2: DE Differentiation
-
On Day 1, replace the medium with fresh DE Induction Medium (RPMI 1640, 0.5% BSA, 100 ng/mL Activin A, 50 ng/mL WNT3A, 10 µM this compound).
-
On Day 2, prepare DE Maturation Medium: RPMI 1640 supplemented with 2% BSA and 100 ng/mL Activin A.
-
Replace the medium with fresh DE Maturation Medium.
Day 3: DE Characterization
-
The cells should now be a monolayer of definitive endoderm.
-
At this stage, a subset of cells can be harvested for quality control analysis by flow cytometry or immunofluorescence for the expression of SOX17 and FOXA2. A successful differentiation should yield ≥85% SOX17+/FOXA2+ cells.
Stage 2: Pancreatic Progenitor (PP) Specification (Days 4-12)
This stage guides the DE cells through primitive gut tube and posterior foregut intermediates to become pancreatic progenitors.
Days 4-6: Primitive Gut Tube Formation
-
Prepare Gut Tube Medium: DMEM/F12 supplemented with B-27™ Supplement and 50 ng/mL FGF10.
-
Aspirate the DE Maturation Medium.
-
Add the Gut Tube Medium to the cells.
-
Culture for 3 days, with a daily medium change.
Days 7-9: Posterior Foregut Specification
-
Prepare Posterior Foregut Medium: DMEM/F12 supplemented with B-27™ Supplement, 50 ng/mL FGF10, 2 µM Retinoic Acid, and 200 nM Noggin. For enhanced pancreatic specification, 0.25 µM Cyclopamine can be added to inhibit Hedgehog signaling.[2]
-
Aspirate the Gut Tube Medium.
-
Add the Posterior Foregut Medium to the cells.
-
Culture for 3 days, with a daily medium change.
Days 10-12: Pancreatic Progenitor Expansion
-
Prepare Pancreatic Progenitor Medium: DMEM/F12 supplemented with B-27™ Supplement, 50 ng/mL FGF10, 200 nM Noggin, and 2 µM Retinoic Acid.
-
Aspirate the Posterior Foregut Medium.
-
Add the Pancreatic Progenitor Medium to the cells.
-
Culture for 3 days, with a daily medium change.
Day 12: Pancreatic Progenitor Characterization
-
The cells are now considered pancreatic progenitors.
-
Harvest the cells for analysis. A high percentage of cells should co-express PDX1 and NKX6.1, which can be assessed by flow cytometry or immunofluorescence.
Mandatory Visualizations
Caption: Experimental workflow for pancreatic progenitor differentiation.
Caption: this compound's proposed signaling pathway.
References
Sourcing and Preparing Mesendogen for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective in vitro use of Mesendogen (MEG), a small molecule inhibitor of TRPM6, to direct the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into mesoderm and definitive endoderm lineages.
Introduction to this compound (MEG)
This compound is a chemical enhancer of directed differentiation.[1] It functions by inhibiting the TRPM6/TRPM7 magnesium channel, leading to a reduction in intracellular magnesium levels.[1][2] This alteration of magnesium homeostasis has been shown to robustly promote the differentiation of hPSCs into mesoderm and definitive endoderm.[1][3] In combination with specific growth factors, MEG can induce nearly homogeneous populations (≥85%) of mesodermal and definitive endodermal cells.[1][3]
Chemical Structure:
Caption: Chemical Identity of this compound (MEG).
Sourcing and Quality Control of this compound
For reproducible in vitro studies, it is critical to source high-purity this compound and perform rigorous quality control.
Sourcing:
This compound (compound 6528694) can be sourced from various chemical suppliers specializing in small molecules for life science research.[3] When selecting a supplier, consider the following:
-
Purity: Request a certificate of analysis (CoA) specifying the purity, typically determined by HPLC and NMR. A purity of ≥98% is recommended.
-
Identity Confirmation: The CoA should include data confirming the chemical structure, such as mass spectrometry and NMR data.
-
Lot-to-Lot Consistency: Inquire about the supplier's measures to ensure consistency between different batches.
Quality Control Assays:
Upon receipt, and periodically thereafter, it is advisable to perform in-house quality control.
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured molecular weight matches the theoretical molecular weight. |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% peak area. |
| Solubility | Visual Inspection & UV-Vis Spectroscopy | Clear solution at the desired stock concentration in DMSO. |
| Bioactivity | In vitro differentiation assay (see protocol below) | Potentiation of mesoderm or definitive endoderm differentiation compared to control. |
Preparation of this compound Stock Solutions
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in cell culture-grade DMSO. For example, for 1 mg of this compound (MW: 424.58 g/mol ), add 235.5 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Signaling Pathway of this compound in hPSC Differentiation
This compound's primary mechanism of action is the inhibition of the TRPM6 magnesium channel, which it shares with TRPM7 to regulate cellular magnesium uptake.[1] By inhibiting this channel, this compound reduces intracellular magnesium levels, which in turn enhances the signaling pathways induced by growth factors for mesoderm and definitive endoderm differentiation, such as the TGF-β/Activin and Wnt pathways.[1][4]
Caption: this compound Signaling Pathway in hPSC Differentiation.
Experimental Protocols for In Vitro Differentiation
The following protocols are adapted from studies demonstrating the efficacy of this compound in directing hPSC differentiation.[3]
General Cell Culture and Maintenance
-
Human pluripotent stem cells (hPSCs) should be maintained under feeder-free conditions on a suitable matrix (e.g., Matrigel) in a medium such as mTeSR1.[3][5]
-
Regularly test cultures for mycoplasma contamination.[5]
Protocol for Mesoderm Differentiation
This protocol is designed to induce a nearly homogeneous population of T+EOMES+ mesodermal progenitors.[3]
Experimental Workflow:
Caption: Workflow for Mesoderm Differentiation using MEG.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 medium
-
This compound (10 mM stock in DMSO)
-
A-BVF Medium:
-
RPMI 1640 medium
-
Activin A (100 ng/mL)
-
BMP4 (10 ng/mL)
-
bFGF (20 ng/mL)
-
VEGF (10 ng/mL)
-
Protocol:
-
Cell Plating (Day -2): Plate hPSCs at a low density (e.g., 0.25 × 10⁵ cells/cm²) on Matrigel-coated plates in mTeSR1 medium containing a ROCK inhibitor (e.g., Y-27632) to enhance survival.
-
Pre-treatment (Day -1): The day after plating, replace the medium with fresh mTeSR1 containing 10 µM this compound.
-
Induction (Day 0): Replace the pre-treatment medium with A-BVF medium.
-
Analysis (Day 2): After 48 hours of induction, harvest the cells for analysis by flow cytometry for the expression of mesodermal markers T (Brachyury) and EOMES.
Quantitative Data Summary:
| Condition | Cell Line | Plating Density (cells/cm²) | % T+EOMES+ Cells (Mean ± SD) |
| A-BVF | H9 | 0.25 × 10⁵ | 40.8 ± 10.1 |
| MEG -> A-BVF | H9 | 0.25 × 10⁵ | 86.3 ± 4.5 |
| A-BVF | H1 | 0.5 × 10⁵ | 29.8 ± 10.3 |
| MEG -> A-BVF | H1 | 0.5 × 10⁵ | 85.1 ± 5.6 |
| Data adapted from Geng et al., Heliyon, 2015.[3] |
Protocol for Definitive Endoderm Differentiation
This protocol is designed to induce a nearly homogeneous population of SOX17+FOXA2+ definitive endoderm progenitors.[3]
Experimental Workflow:
Caption: Workflow for Definitive Endoderm Differentiation using MEG.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
mTeSR1 medium
-
This compound (10 mM stock in DMSO)
-
AWS Medium:
-
RPMI 1640 medium
-
Activin A (100 ng/mL)
-
Wnt3a (25 ng/mL)
-
Fetal Bovine Serum (FBS) at varying concentrations (e.g., 0.2% for the first 3 days, then increased).
-
Protocol:
-
Cell Plating (Day -2): Plate hPSCs at a suitable density (e.g., 1.5 × 10⁵ cells/cm²) on Matrigel-coated plates in mTeSR1 medium with a ROCK inhibitor.
-
Pre-treatment (Day -1): The following day, replace the medium with fresh mTeSR1 containing 10 µM this compound.
-
Induction (Day 0): Replace the pre-treatment medium with AWS medium.
-
Culture and Analysis (Day 5-7): Continue the culture for 5 to 7 days, adjusting the FBS concentration as needed for the specific cell line and protocol. Harvest the cells for analysis by flow cytometry for the expression of definitive endoderm markers SOX17 and FOXA2.
Quantitative Data Summary:
| Condition | Cell Line | Plating Density (cells/cm²) | % SOX17+FOXA2+ Cells (Mean ± SD) |
| AWS | H9 | 1.5 × 10⁵ | 35.4 ± 8.7 |
| MEG -> AWS | H9 | 1.5 × 10⁵ | 88.2 ± 3.1 |
| Data adapted from Geng et al., Heliyon, 2015.[3] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Differentiation Efficiency | Suboptimal cell density | Optimize plating density for your specific hPSC line.[3] |
| Poor quality of this compound | Verify purity and bioactivity of the small molecule. | |
| Insufficient growth factor activity | Use fresh, high-quality growth factors and test their activity. | |
| High Cell Death | High concentration of DMSO | Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| Cell stress during plating | Use a ROCK inhibitor during cell plating to improve survival. | |
| Variability Between Experiments | Inconsistent cell quality | Maintain a consistent cell culture practice and use cells at a low passage number. |
| Freeze-thaw cycles of this compound | Aliquot the stock solution to avoid repeated freezing and thawing. |
These protocols and application notes provide a framework for utilizing this compound to efficiently direct the differentiation of pluripotent stem cells. Optimization of cell densities, growth factor concentrations, and timing may be necessary for specific hPSC lines and research applications.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Control of Differentiation of Embryonic Stem Cells toward Mesendoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
Application Notes and Protocols for Identifying Mesendogen-Induced Cell Populations by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing mesendoderm, definitive endoderm, and mesoderm cell populations derived from human pluripotent stem cells (hPSCs) following induction with Mesendogen. Detailed protocols for cell differentiation and flow cytometry analysis are included to ensure reproducible and accurate results.
Introduction
This compound is a small molecule that has been shown to robustly promote the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm lineages when used in conjunction with specific growth factors.[1][2][3] This process mimics the formation of the primitive streak during early embryonic development, which gives rise to both the mesoderm and endoderm germ layers. Accurate identification and quantification of these cell populations are crucial for downstream applications in regenerative medicine, disease modeling, and drug discovery. Flow cytometry is a powerful tool for the single-cell analysis and quantification of these heterogeneous cell populations based on the expression of specific cell surface and intracellular markers.
Key signaling pathways involved in mesendoderm specification include the Transforming Growth Factor-β (TGF-β)/Activin and Wnt signaling pathways.[4] this compound acts as an inhibitor of the TRPM6 magnesium channel, which influences cellular magnesium homeostasis and enhances the efficiency of growth factor-induced differentiation.[1][2]
Flow Cytometry Markers
The following tables summarize the key flow cytometry markers for the identification of pluripotent stem cells, mesendoderm, definitive endoderm, and mesoderm.
Table 1: Flow Cytometry Markers for Pluripotent Stem Cells and Mesendoderm
| Lineage | Marker Type | Marker | Cellular Location |
| Pluripotent Stem Cells | Transcription Factor | OCT4 | Intracellular |
| Transcription Factor | SOX2 | Intracellular | |
| Glycoprotein | TRA-1-60 | Surface | |
| Mesendoderm | Transcription Factor | Brachyury (T) | Intracellular |
| Transcription Factor | EOMES | Intracellular | |
| Transcription Factor | MIXL1 | Intracellular |
Table 2: Flow Cytometry Markers for Definitive Endoderm
| Marker Type | Marker | Cellular Location |
| Transcription Factor | SOX17 | Intracellular |
| Transcription Factor | FOXA2 | Intracellular |
| Chemokine Receptor | CXCR4 (CD184) | Surface |
| Adhesion Molecule | EpCAM | Surface |
Table 3: Flow Cytometry Markers for Mesoderm
| Marker Type | Marker | Cellular Location |
| Transcription Factor | Brachyury (T) | Intracellular |
| Receptor Tyrosine Kinase | PDGFRα (CD140b) | Surface |
| Adhesion Molecule | VE-Cadherin (CD144) | Surface |
| Adhesion Molecule | NCAM (CD56) | Surface |
Signaling Pathway
The differentiation of pluripotent stem cells into mesendoderm is primarily driven by the activation of the TGF-β/Activin and Wnt signaling pathways. This compound enhances this process by modulating cellular magnesium homeostasis.
Experimental Protocols
I. Differentiation of hPSCs to Mesendoderm, Definitive Endoderm, and Mesoderm
This protocol is a general guideline and may require optimization for different hPSC lines.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or TeSR™-E8™ medium
-
Matrigel® or Vitronectin XF™
-
DMEM/F-12
-
Gentle Cell Dissociation Reagent
-
This compound
-
Activin A
-
BMP4
-
bFGF
-
WNT3A
-
Fetal Bovine Serum (FBS)
-
6-well plates
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel® or Vitronectin XF™-coated plates in mTeSR™1 or TeSR™-E8™ medium.
-
Seeding for Differentiation: When hPSCs reach 70-80% confluency, dissociate them into single cells using Gentle Cell Dissociation Reagent. Seed the cells onto new coated 6-well plates at a density of 1.0 × 10^5 cells/cm².
-
Mesendoderm/Mesoderm Induction:
-
Prepare Mesoderm Induction Medium: DMEM/F-12 supplemented with Activin A, BMP4, and bFGF.[3]
-
Add this compound to the Mesoderm Induction Medium at the desired concentration.
-
Culture the cells in this medium for 1.5-2 days for mesoderm induction.[3] For mesendoderm, a similar time course can be used, with analysis of early markers like Brachyury and EOMES.
-
-
Definitive Endoderm Induction:
II. Flow Cytometry Analysis
Materials:
-
Differentiated cells
-
PBS (Phosphate-Buffered Saline)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated primary antibodies (see Tables 1-3)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently detach the differentiated cells from the plate.
-
Surface Staining (for surface markers):
-
Wash the cells with cold PBS.
-
Resuspend the cells in a buffer suitable for antibody staining (e.g., PBS with 2% FBS).
-
Add the fluorochrome-conjugated primary antibodies for surface markers.
-
Incubate for 30 minutes in the dark at 4°C.
-
Wash the cells twice with cold PBS.
-
-
Fixation and Permeabilization (for intracellular markers):
-
Intracellular Staining:
-
Flow Cytometry Acquisition:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer. Use isotype controls to set the gates.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow from hPSC culture to flow cytometry analysis.
Data Presentation
Quantitative data from flow cytometry should be presented in tables for clear comparison of marker expression across different experimental conditions.
Table 4: Example of Quantitative Data Summary
| Condition | % Brachyury+ | % SOX17+ / CXCR4+ | % PDGFRα+ |
| Control (without this compound) | |||
| This compound Treatment |
This structured approach will facilitate the accurate identification and quantification of this compound-induced cell populations, providing valuable insights for research and development in the field of stem cell biology.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Control of Differentiation of Embryonic Stem Cells toward Mesendoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Lentiviral-Free Mesendoderm Differentiation Using Mesendogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into desired lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. Traditional methods for guiding cell fate often rely on viral vectors to introduce key transcription factors, which, while effective, carry risks associated with insertional mutagenesis and immunogenicity. This application note details lentiviral-free protocols for the efficient differentiation of hPSCs into mesendoderm, the common progenitor of mesodermal and definitive endodermal lineages, using a small molecule called Mesendogen (MEG).
This compound is a potent inducer of mesoderm and definitive endoderm differentiation when used in conjunction with specific growth factors.[1][2][3] Its mechanism of action involves the inhibition of the TRPM6/TRPM7 magnesium channel, leading to a reduction in intracellular magnesium levels and subsequently promoting differentiation.[1][2][3] This chemical-based approach offers a safer, more controlled, and highly efficient alternative to viral-based methods for generating large, homogenous populations of mesodermal and endodermal progenitors.
Data Presentation
The following tables summarize the quantitative data on the efficiency of mesoderm and definitive endoderm differentiation from hPSCs using this compound in combination with various growth factor cocktails.
Table 1: Mesoderm Differentiation Efficiency in hPSCs
| Cell Line | Differentiation Condition | Plating Density (cells/cm²) | % T+EOMES+ Cells (Mean ± SD) |
| H9 hESC | A-BVF | 0.5 x 10⁵ | 40.3 ± 5.6 |
| H9 hESC | MEG + A-BVF | 0.25 x 10⁵ | 85.2 ± 3.1 |
| H1 hESC | A-BVF | 0.5 x 10⁵ | 35.7 ± 4.9 |
| H1 hESC | MEG + A-BVF | 0.25 x 10⁵ | 88.6 ± 2.5 |
| MMW2 hiPSC | A-BVF | 0.5 x 10⁵ | Not specified |
| MMW2 hiPSC | MEG + A-BVF | 0.25 x 10⁵ | Significantly enhanced |
| H1 hESC | BVF | Not specified | Not specified |
| H1 hESC | MEG pre-treatment + BVF | Not specified | Significantly enhanced |
| H1 hESC | BF | Not specified | Not specified |
| H1 hESC | MEG pre-treatment + BF | Not specified | Significantly enhanced |
Data adapted from Geng et al., 2015.[2][3] A-BVF: Activin A, BMP4, VEGF, bFGF. BVF: BMP4, VEGF, bFGF. BF: BMP4, bFGF.
Table 2: Definitive Endoderm Differentiation Efficiency in hPSCs
| Cell Line | Differentiation Condition | Plating Density (cells/cm²) | % SOX17+FOXA2+ Cells |
| H9 hESC | AWS | High | Low |
| H9 hESC | AWS | Low | High |
| H9 hESC | MEG + AWS | Not specified | Nearly homogeneous (≥85%) |
| hiPSC | MEG + AWS | Not specified | Nearly homogeneous (≥85%) |
Data adapted from Geng et al., 2015.[1][2] AWS: Activin A, WNT3A, Fetal Bovine Serum.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflows for mesoderm and definitive endoderm differentiation.
Caption: this compound inhibits the TRPM6/TRPM7 channel, reducing intracellular magnesium and promoting mesendoderm differentiation.
Caption: Workflow for directed differentiation of hPSCs into mesoderm using this compound and growth factors.
Caption: Workflow for directed differentiation of hPSCs into definitive endoderm using this compound.
Experimental Protocols
Materials and Reagents:
-
Human pluripotent stem cells (hESCs or hiPSCs)
-
mTeSR™1 medium (or equivalent)
-
Matrigel® or Vitronectin
-
This compound (MEG)
-
Recombinant human Activin A, BMP4, VEGF, bFGF, WNT3A
-
Fetal Bovine Serum (FBS)
-
Basal differentiation medium (e.g., RPMI 1640, DMEM/F12)
-
Accutase® or other cell dissociation reagent
-
Flow cytometry antibodies for T (Brachyury), EOMES, SOX17, FOXA2, and corresponding isotype controls.
-
FACS buffer (e.g., PBS with 2% FBS)
Protocol 1: Mesoderm Differentiation
This protocol is based on the "MEG + A-BVF" condition, which has been shown to be highly effective.[2][3]
-
Cell Plating:
-
Coat tissue culture plates with Matrigel® or Vitronectin according to the manufacturer's instructions.
-
Harvest hPSCs and plate them at a density of 0.25 x 10⁵ cells/cm² in mTeSR™1 medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Differentiation Induction:
-
Prepare the mesoderm induction medium: Basal differentiation medium supplemented with Activin A (concentration as per optimization, e.g., 25 ng/mL), BMP4 (10 ng/mL), VEGF (10 ng/mL), bFGF (20 ng/mL), and this compound (10 µM).
-
Aspirate the mTeSR™1 medium from the cells and replace it with the mesoderm induction medium.
-
-
Incubation:
-
Culture the cells for 1.5 to 2 days in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Analysis:
-
Harvest the cells using Accutase®.
-
Stain the cells with fluorescently conjugated antibodies against T (Brachyury) and EOMES.
-
Analyze the percentage of T+EOMES+ cells by flow cytometry.
-
Protocol 2: Definitive Endoderm Differentiation
This protocol utilizes this compound in combination with Activin A, WNT3A, and FBS.[2][3]
-
Cell Plating:
-
Coat plates as described in Protocol 1.
-
Plate hPSCs at a low density (e.g., 0.25 x 10⁵ cells/cm²) in mTeSR™1 medium. Cell density is a critical parameter for this protocol.
-
Allow cells to attach and grow for 24 hours.
-
-
Differentiation Induction:
-
Prepare the definitive endoderm induction medium: Basal differentiation medium supplemented with Activin A (e.g., 100 ng/mL), WNT3A (e.g., 25 ng/mL), increasing concentrations of FBS (e.g., starting at 0.2% and gradually increasing), and this compound (10 µM).
-
Aspirate the mTeSR™1 medium and replace it with the definitive endoderm induction medium.
-
-
Incubation:
-
Culture the cells for 5 to 7 days, changing the medium as required.
-
-
Analysis:
-
Harvest the cells using Accutase®.
-
Stain the cells with fluorescently conjugated antibodies against SOX17 and FOXA2.
-
Analyze the percentage of SOX17+FOXA2+ cells by flow cytometry.
-
Conclusion
The use of this compound provides a robust, reproducible, and lentiviral-free method for the directed differentiation of human pluripotent stem cells into mesoderm and definitive endoderm. This small molecule-based approach circumvents the safety concerns associated with viral vectors and allows for the large-scale production of homogenous progenitor populations essential for applications in regenerative medicine, disease modeling, and drug development. The protocols outlined in this document provide a foundation for researchers to efficiently generate these valuable cell types.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low differentiation efficiency with Mesendogen.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mesendogen to enhance the differentiation of pluripotent stem cells (PSCs) into mesodermal and endodermal lineages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that promotes the differentiation of human pluripotent stem cells (hPSCs) into mesoderm and definitive endoderm.[1] Its mechanism of action involves the inhibition of the TRPM6/TRPM7 magnesium channel, which alters cellular magnesium homeostasis and enhances differentiation efficiency.[1][2]
Q2: What are the optimal conditions for using this compound?
The effectiveness of this compound is highly dependent on several factors, including its concentration, the combination of growth factors used, and the initial cell plating density. Below is a summary of recommended starting conditions.
Table 1: Recommended Starting Conditions for this compound-Enhanced Differentiation
| Parameter | Mesoderm Differentiation | Definitive Endoderm Differentiation |
| This compound (MEG) Concentration | 5 µM | 5 µM |
| Cell Plating Density | 0.25 x 10⁵ cells/cm² | 0.25 x 10⁵ cells/cm² |
| Growth Factor Combination | Activin A, BMP4, FGF2 | Activin A, WNT3A, Serum |
Q3: My differentiation efficiency is still low even with this compound. What are the common causes and solutions?
Low differentiation efficiency can be attributed to several factors. The troubleshooting guide below addresses common issues.
Troubleshooting Guide
Problem 1: Low expression of mesodermal or endodermal markers.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Density: Differentiation efficiency is highly sensitive to the initial plating density.[3] | Optimize Seeding Density: Perform a titration of cell seeding densities ranging from 0.1 x 10⁵ to 1.0 x 10⁵ cells/cm² to find the optimal density for your specific cell line.[2] |
| Incorrect Growth Factor Concentration: The type and concentration of growth factors used in combination with this compound are critical. | Titrate Growth Factors: Optimize the concentrations of key growth factors such as Activin A, BMP4, and WNT3A. For mesendoderm induction, 40 ng/mL of both Activin A and BMP4 is a good starting point, while definitive endoderm may require a lower BMP4 (10 ng/mL) and higher Activin A (60 ng/mL) concentration.[4] |
| Poor Cell Quality: Starting with unhealthy or spontaneously differentiated pluripotent stem cells will lead to poor differentiation outcomes. | Ensure High-Quality Starting Cells: Regularly passage your hPSCs and remove any differentiated colonies before starting an experiment. Ensure cells are in a logarithmic growth phase. |
| Timing of this compound Application: The timing of this compound addition can impact its effectiveness. | Vary Treatment Onset: Test the addition of this compound at different time points, such as pre-treatment before the addition of differentiation-inducing growth factors. |
Problem 2: High levels of cell death during differentiation.
| Possible Cause | Recommended Solution |
| Cell Density Too Low: Very low cell densities can lead to apoptosis. | Increase Seeding Density: While high density can inhibit differentiation, a density that is too low can compromise cell survival. Ensure you are within the recommended range. |
| Toxicity of Small Molecules: High concentrations of this compound or other small molecules in the cocktail could be cytotoxic. | Titrate Small Molecule Concentrations: Perform a dose-response curve for this compound and other small molecules to determine the optimal, non-toxic concentration. |
| Harsh Dissociation Method: Single-cell dissociation can be stressful for hPSCs. | Gentle Passaging: Use a gentle cell dissociation reagent and avoid excessive pipetting to maintain cell viability. |
Experimental Protocols
Protocol 1: this compound-Enhanced Mesoderm Differentiation
This protocol is a starting point and may require optimization for different hPSC lines.
Materials:
-
hPSCs
-
mTeSR™1 or other appropriate maintenance medium
-
Gentle Cell Dissociation Reagent
-
Matrigel
-
Differentiation Base Medium (e.g., RPMI 1640)
-
This compound (MEG)
-
Activin A
-
BMP4
-
FGF2
-
Fetal Bovine Serum (FBS)
Procedure:
-
Cell Plating:
-
Coat tissue culture plates with Matrigel.
-
Dissociate hPSCs into small clumps using Gentle Cell Dissociation Reagent.
-
Plate cells at a density of 0.25 x 10⁵ cells/cm².
-
Culture in maintenance medium for 24 hours.
-
-
Differentiation Induction:
-
Aspirate maintenance medium and replace with Differentiation Base Medium supplemented with 5 µM this compound, 50 ng/mL Activin A, 50 ng/mL BMP4, and 10 ng/mL FGF2.
-
Incubate for 24 hours.
-
-
Maturation:
-
After 24 hours, replace the medium with Differentiation Base Medium supplemented with 10% FBS.
-
Culture for an additional 4-6 days, changing the medium daily.
-
-
Analysis:
-
Assess the expression of mesodermal markers such as Brachyury (T) and EOMES by immunofluorescence or flow cytometry.
-
Visualizations
Caption: this compound inhibits TRPM6/7, reducing Mg²⁺ influx and enhancing differentiation.
Caption: A logical workflow for troubleshooting low differentiation efficiency.
Caption: Step-by-step workflow for this compound-enhanced differentiation.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomically Guided Mesendoderm Induction of Human Pluripotent Stem Cells Using a Systematically Defined Culture Scheme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mesendogen-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Mesendogen in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, offering step-by-step solutions to minimize cell death and optimize experimental outcomes.
Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
Question: I am observing significant cell death (detachment, floating cells) within 24-48 hours of adding this compound to my human embryonic stem cell (hESC) culture. How can I reduce this acute cytotoxicity?
Answer: Acute cytotoxicity is a known issue with this compound, primarily linked to its mechanism of action: the inhibition of TRPM6/TRPM7 magnesium channels, leading to a rapid decrease in intracellular magnesium.[1][2] This sudden disruption of magnesium homeostasis can trigger cellular stress and apoptosis.[3][4] Here are several strategies to mitigate this:
1. Optimize Cell Plating Density:
This compound's toxicity is highly dependent on cell density. Lower plating densities often result in increased cytotoxicity.[1]
-
Recommendation: Increase the initial cell plating density. For hESC differentiation protocols, aim for a density at or above 1.0 x 10⁵ cells/cm².[1] Avoid sparse cultures when initiating this compound treatment.
2. Adjust this compound Concentration:
The concentration of this compound is directly correlated with the extent of cytotoxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration that balances differentiation efficiency with cell viability for your specific cell line and protocol. Start with a lower concentration (e.g., 1-5 µM) and titrate upwards.
3. Modify Treatment Duration:
Prolonged exposure to high concentrations of this compound can lead to cumulative toxicity.[1]
-
Recommendation: Consider a shorter initial treatment duration. For some protocols, a "pre-treatment" for 24 hours followed by a switch to a this compound-free differentiation medium may be sufficient to induce the desired effects without causing widespread cell death.[1]
Quantitative Data Summary: Optimizing this compound Treatment
| Plating Density (cells/cm²) | This compound (µM) | Treatment Duration (days) | Expected Cell Viability (%) | Differentiation Efficiency |
| 0.25 x 10⁵ | 10 | 2 | Low (<50%) | High |
| 0.5 x 10⁵ | 10 | 2 | Moderate (50-70%) | High |
| 1.0 x 10⁵ | 5-10 | 1-2 | High (>80%) | Optimal |
| 1.5 x 10⁵ | 5 | 2 | High (>85%) | Moderate-High |
Note: These values are illustrative and should be optimized for your specific experimental conditions.
Issue 2: Gradual Decline in Cell Health and Proliferation Over Several Days
Question: My cells survive the initial this compound treatment, but their proliferation rate decreases, and I see signs of cellular stress (e.g., altered morphology, increased debris) over a 5-7 day period. What could be the cause and solution?
Answer: This delayed cytotoxicity is likely due to the sustained depletion of intracellular magnesium, which impacts crucial cellular processes, including mitochondrial function and ATP production.[3][5][6]
1. Magnesium Supplementation:
Counteracting the magnesium depletion can help alleviate the long-term cytotoxic effects.
-
Recommendation: Supplement the culture medium with an excess of magnesium chloride (MgCl₂). Concentrations up to 10 mM have been shown to modestly reverse the effects of this compound.[1] It is advisable to perform a titration to find the optimal concentration for your cell line.
2. Intermittent Dosing Strategy:
Continuous exposure to this compound may not be necessary to maintain the desired differentiated state.
-
Recommendation: After an initial treatment period (e.g., 24-48 hours), switch to a medium with a lower concentration of this compound or a this compound-free medium for a period before re-introducing it, if necessary for the protocol.
Experimental Workflow for Mitigating Cytotoxicity
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Beyond Ion Homeostasis: Hypomagnesemia, Transient Receptor Potential Melastatin Channel 7, Mitochondrial Function, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Mesendogen.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mesendogen. Our goal is to help you address potential batch-to-batch variability and achieve consistent, successful experiments.
Troubleshooting Guides
Batch-to-batch variability in small molecules like this compound can arise from several factors, from the quality of the compound itself to subtle differences in experimental execution. This guide will help you identify and resolve common issues.
Initial Quality Control for a New Batch of this compound
Before using a new lot of this compound in critical experiments, it is crucial to perform a quality control check to ensure its potency and consistency.
Experimental Protocol: this compound Bioactivity Assay
This protocol is designed to verify the biological activity of a new this compound batch by assessing its ability to enhance mesoderm differentiation in human pluripotent stem cells (hPSCs).
Materials:
-
hPSCs (e.g., H1 or H9 cell lines)
-
Matrigel-coated plates
-
mTeSR™1 or equivalent maintenance medium
-
Mesoderm induction basal medium (e.g., RPMI 1640, 1x B27 supplement minus insulin)
-
Growth Factors: Activin A, BMP4, bFGF, VEGF
-
New and reference (previously validated) batches of this compound, dissolved in DMSO
-
Fixation and permeabilization buffers
-
Antibodies for flow cytometry (e.g., anti-T (Brachyury)-PE, anti-EOMES-APC)
-
Flow cytometer
Procedure:
-
Cell Plating: Plate hPSCs on Matrigel-coated plates at a density known to be suboptimal for differentiation without an enhancer (e.g., 0.5 x 10⁵ cells/cm²). Culture in mTeSR™1 medium for 24 hours.
-
Induction: On the day of differentiation (Day 0), replace the maintenance medium with mesoderm induction basal medium.
-
Treatment Groups:
-
Control: Basal medium with growth factors (e.g., Activin A, BMP4, bFGF, VEGF - "A-BVF" condition) and a DMSO vehicle control.
-
Reference Batch: Basal medium with growth factors and the reference batch of this compound at its optimal concentration (e.g., 10 µM).
-
New Batch (Titration): Basal medium with growth factors and the new batch of this compound at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
-
Incubation: Culture the cells for 48 hours.
-
Analysis:
-
Harvest cells using a gentle cell dissociation reagent.
-
Stain for the mesoderm progenitor markers T (Brachyury) and EOMES using fluorescently conjugated antibodies.
-
Analyze the percentage of T⁺/EOMES⁺ cells by flow cytometry.
-
-
Evaluation: Compare the percentage of double-positive cells induced by the new batch to the reference batch. A comparable or higher percentage at the expected concentration indicates acceptable bioactivity.
Troubleshooting Workflow
Use the following diagram to navigate the troubleshooting process when encountering variability.
Frequently Asked Questions (FAQs)
Q1: We are seeing lower differentiation efficiency with a new batch of this compound compared to our old one. What should we do?
A1: This is a classic sign of batch-to-batch variability.
-
Verify Purity and Handling: First, ensure the new batch meets the manufacturer's purity specifications (typically ≥99%). Also, confirm it was stored correctly (powder at -20°C, stock solutions at -80°C) and that the DMSO used for dissolution is anhydrous and of high quality.
-
Perform a Dose-Response Curve: The optimal concentration can vary slightly between batches. Perform a bioactivity assay (as described above) with a concentration range around your standard working concentration (e.g., if you use 10 µM, test 5 µM, 10 µM, and 15 µM). This will determine the optimal concentration for the new lot.
-
Contact the Supplier: If the new batch consistently underperforms even after optimization, contact the supplier with your comparative data.
Q2: Our differentiation efficiency is inconsistent even with the same batch of this compound. What are the likely causes?
A2: When the reagent is consistent, variability often stems from the biological system or protocol execution.
-
Cell Plating Density: this compound's efficacy is highly dependent on the initial cell plating density.[1] Inconsistent plating can lead to significant variations in differentiation outcomes. Ensure you are precisely counting and evenly distributing cells at each passage.
-
hPSC Quality: The differentiation potential of hPSCs can change with high passage numbers or suboptimal culture conditions. Ensure your cells have a normal karyotype and low levels of spontaneous differentiation (<10-15%) before starting experiments.
-
Growth Factor Activity: The activity of recombinant growth factors (e.g., Activin A, BMP4) can degrade over time. Use freshly prepared or properly aliquoted and stored growth factors. Avoid repeated freeze-thaw cycles.
Q3: We observe increased cell death after adding this compound. Is this normal?
A3: While this compound promotes differentiation, which involves the loss of pluripotency, excessive cell death is not typical and may indicate a problem.
-
Solubility Issues: Ensure this compound is fully dissolved in DMSO before adding it to the culture medium. Precipitated compound can cause cytotoxicity. The final DMSO concentration in the culture should be kept low (typically <0.1%).
-
Concentration: You may be using too high a concentration. Verify your calculations and consider performing a toxicity assay by treating hPSCs with a range of this compound concentrations and assessing viability (e.g., with a live/dead stain) after 24-48 hours.
-
Suboptimal Basal Medium: Ensure your basal differentiation medium contains all necessary components to support the cells during lineage commitment.
Q4: What is the underlying mechanism of this compound, and how does that relate to variability?
A4: this compound is a small molecule inhibitor of the TRPM6 magnesium channel.[2][3] By blocking this channel, it reduces the intracellular magnesium level, which in turn enhances the efficiency of directed differentiation into mesoderm and definitive endoderm.[1][2][3]
This mechanism highlights potential sources of variability:
-
Basal Magnesium Levels: The magnesium concentration in your basal medium or supplements could influence this compound's effectiveness. Using a consistent, chemically defined medium is crucial.
-
Cellular State: The expression and activity of TRPM6/TRPM7 channels might vary depending on the state of the pluripotent stem cells, potentially affecting their response to the inhibitor.
This compound Signaling Pathway
Data & Protocols
Quantitative Data Summary
This table summarizes key quantitative parameters for using this compound effectively. Note that optimal values may vary by cell line and specific protocol.
| Parameter | Typical Value | Source | Notes |
| Purity Specification | ≥99% | InvivoChem, Targetmol | Always check the certificate of analysis for each new lot. |
| Working Concentration | 1 - 20 µM | Geng et al., 2015 | Optimal concentration is often around 10 µM. Titration is recommended for new batches. |
| Stock Solution | 10 mM in DMSO | ProbeChem | Store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Expected Efficiency | ≥85% T⁺/EOMES⁺ cells | Geng et al., 2015 | Highly dependent on protocol, cell density, and hPSC line. |
Detailed Protocol: Mesendoderm Differentiation
This protocol is adapted from Geng et al., 2015 and is designed to achieve high-efficiency mesoderm differentiation using this compound as an enhancer.[1]
Workflow Diagram
Procedure:
-
Day -1: Cell Plating
-
Coat tissue culture plates with Matrigel for at least 1 hour at 37°C.
-
Dissociate hPSC colonies into small clumps using a gentle dissociation reagent.
-
Plate cells onto the Matrigel-coated plates in mTeSR™1 medium at a density of 0.25 x 10⁵ cells/cm².
-
Incubate for 24 hours.
-
-
Day 0: Induction of Differentiation
-
Prepare the A-BVF induction medium: RPMI 1640 supplemented with 1x B27 (minus insulin), Activin A (100 ng/mL), BMP4 (10 ng/mL), bFGF (20 ng/mL), and VEGF (10 ng/mL).
-
Prepare a 10 µM working solution of this compound in the A-BVF medium from your 10 mM DMSO stock.
-
Aspirate the mTeSR™1 medium from the cells and gently add the this compound-containing induction medium.
-
Incubate for 48 hours.
-
-
Day 2: Analysis
-
Harvest the differentiated cells.
-
Perform flow cytometry analysis for mesoderm markers T (Brachyury) and EOMES to determine the differentiation efficiency. With this protocol, efficiency should be high, potentially reaching 85-90% T⁺/EOMES⁺ cells.[1]
-
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mesendoderm Differentiation with Mesendogen
Welcome to the technical support center for Mesendogen. This resource is designed for researchers, scientists, and drug development professionals to enhance the purity and efficiency of mesendoderm differentiation from human pluripotent stem cells (hPSCs). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (MEG) is a small molecule that significantly enhances the differentiation of human embryonic stem cells (hESCs) into both mesoderm and definitive endoderm lineages, collectively known as mesendoderm.[1][2] Its mechanism of action is to inhibit the TRPM6/TRPM7 magnesium channels, which are primary regulators of cellular magnesium uptake.[1][2][3] By blocking these channels, this compound reduces intracellular magnesium levels, and this alteration in magnesium homeostasis has been identified as a novel regulatory factor in early embryonic cell fate specification.[1][3]
Q2: What kind of differentiation efficiencies can be expected with this compound?
In combination with standard growth factor cocktails, this compound can robustly induce a nearly homogeneous differentiation of hESCs into mesoderm and definitive endoderm, with efficiencies reported to be at or above 85%.[1][2]
Q3: Which growth factors should be used in conjunction with this compound?
This compound is effective when used with various combinations of growth factors known to induce mesendoderm, such as:
Q4: What are the key markers to identify the mesendoderm population?
Successful differentiation into mesendoderm can be confirmed by the co-expression of key transcription factors. For mesoderm, look for Brachyury (T) and Eomesodermin (EOMES).[4][5] For definitive endoderm, key markers include SOX17 and FOXA2.[4][6]
Q5: Is this compound effective for different pluripotent stem cell lines?
Yes, this compound has been shown to effectively enhance mesoderm differentiation in both human embryonic stem cell (hESC) lines (H1 and H9) and human induced pluripotent stem cell (hiPSC) lines.[4]
Troubleshooting Guide
Low differentiation efficiency and high cell death are common challenges in directed differentiation protocols. This guide provides potential causes and solutions for issues you may encounter when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Mesendoderm Differentiation Efficiency | Suboptimal cell density at the start of differentiation. | Optimize the initial plating density. Lower cell densities have been shown to favor higher differentiation efficiencies.[4] |
| Inefficient growth factor activity. | Ensure the proper concentration and bioactivity of all growth factors (e.g., Activin A, BMP4). Prepare fresh aliquots and handle them according to the manufacturer's instructions. | |
| Incorrect timing of this compound treatment. | Introduce this compound concurrently with the growth factor cocktail for mesendoderm induction.[3] | |
| Insufficient inhibition of pluripotency. | Ensure complete removal of self-renewal factors from the culture medium at the start of differentiation. | |
| High Cell Viability Loss | This compound cytotoxicity at very low cell densities. | For mesoderm induction, avoid extremely low plating densities (e.g., 0.1 x 10^5 cells/cm²), as this compound may exhibit some cytotoxicity under these conditions.[4] |
| Prolonged exposure to this compound. | Adhere to the recommended treatment duration as specified in the protocol. Prolonged exposure may lead to increased cytotoxicity.[4] | |
| Poor initial cell quality. | Ensure that the starting pluripotent stem cell population is healthy, undifferentiated, and has a normal karyotype. | |
| High Variability Between Experiments | Inconsistent cell plating. | Ensure a uniform, single-cell suspension upon plating to achieve consistent cell densities across wells and experiments. The use of a ROCK inhibitor like Y-27632 can improve cell survival and attachment after dissociation.[7] |
| Variability in reagent quality. | Use reagents from the same lot number where possible to minimize variability. |
Quantitative Data Summary
The following table summarizes the reported improvement in mesendoderm differentiation efficiency with the use of this compound.
| Cell Line | Differentiation Condition | Purity without this compound | Purity with this compound | Reference |
| hESCs (H1) | Mesoderm Induction (A-BVF) | Highly density-dependent (can be <10%) | Consistently ≥85% | [1] |
| hESCs (H1) | Definitive Endoderm Induction (AWS) | ~36% (at optimal density) | Significantly enhanced | [4] |
| hiPSCs (MMW2) | Mesoderm Induction | Not specified | Effectively enhanced | [4] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound enhances mesendoderm differentiation by inhibiting TRPM6/7, which reduces intracellular magnesium (Mg2+). This change in Mg2+ homeostasis influences downstream signaling events that are crucial for exiting pluripotency and committing to the mesendodermal lineage.
Caption: Mechanism of this compound in promoting mesendoderm differentiation.
Experimental Workflow for this compound-Enhanced Differentiation
This diagram outlines the key steps for inducing mesendoderm differentiation from hPSCs using this compound.
Caption: Workflow for mesendoderm differentiation using this compound.
Detailed Experimental Protocol
This protocol is a representative method for inducing mesendoderm differentiation from hESCs using this compound in a 2D culture system.
Materials:
-
hPSCs (e.g., H1 or H9 cell line)
-
mTeSR1™ or other appropriate self-renewal medium
-
Matrigel® or Vitronectin
-
Gentle Cell Dissociation Reagent
-
DMEM/F12
-
Basal differentiation medium (e.g., RPMI 1640)
-
B-27™ Supplement (minus insulin)
-
Glutamax™
-
Penicillin-Streptomycin
-
Recombinant human Activin A
-
Recombinant human BMP4
-
Recombinant human bFGF
-
Recombinant human VEGF
-
This compound (e.g., 10 µM final concentration)
-
ROCK inhibitor (Y-27632)
-
DPBS
Procedure:
-
Coating Culture Plates:
-
Coat tissue culture plates with Matrigel® or Vitronectin according to the manufacturer's instructions.
-
-
hPSC Culture and Seeding:
-
Culture hPSCs in mTeSR1™ on coated plates until they reach 70-80% confluency.
-
On the day of the experiment, treat cells with ROCK inhibitor (e.g., 10 µM Y-27632) for at least 1 hour prior to dissociation.
-
Aspirate the medium and wash the cells once with DPBS.
-
Add Gentle Cell Dissociation Reagent and incubate until the colonies begin to lift.
-
Gently pipette to create a single-cell suspension.
-
Count the cells and plate them at the optimized density (e.g., 0.25-0.5 x 10^5 cells/cm²) in mTeSR1™ containing ROCK inhibitor.
-
-
Mesendoderm Induction:
-
The day after plating, aspirate the mTeSR1™ medium.
-
Add the pre-warmed differentiation medium composed of:
-
Basal medium (e.g., RPMI 1640)
-
B-27™ Supplement (minus insulin)
-
Glutamax™
-
Penicillin-Streptomycin
-
Growth Factors (e.g., 100 ng/mL Activin A, 10 ng/mL BMP4, 20 ng/mL bFGF, 10 ng/mL VEGF)
-
This compound (e.g., 10 µM)
-
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
-
Analysis of Differentiation:
-
After the induction period, harvest the cells for analysis.
-
For flow cytometry, dissociate the cells into a single-cell suspension, fix, permeabilize, and stain with fluorescently-conjugated antibodies against mesendoderm markers (e.g., anti-Brachyury and anti-EOMES for mesoderm; anti-SOX17 and anti-FOXA2 for definitive endoderm).
-
For immunofluorescence, fix the cells in the plate, permeabilize, and stain with primary antibodies against the markers of interest, followed by fluorescently-conjugated secondary antibodies. Counterstain with DAPI to visualize nuclei.
-
Analyze the samples using a flow cytometer or a fluorescence microscope. Use undifferentiated hPSCs as a negative control for gating in flow cytometry.[4]
-
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial disruption drives mesendoderm differentiation in human pluripotent stem cells by enabling TGF-β protein sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomically Guided Mesendoderm Induction of Human Pluripotent Stem Cells Using a Systematically Defined Culture Scheme - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes to avoid when using Mesendogen.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for the effective use of Mesendogen (MEG) in stem cell differentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MEG)?
This compound, also known as MEG, is a novel small molecule inhibitor of TRPM6.[1] Its chemical name is N-({[2-chloro-5-(trifluoromethyl) phenyl]amino}carbonothioyl)-4-isopropylbenzamide.[2] It is used to robustly and efficiently induce the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm lineages.[1][3] When used in combination with standard growth factor protocols, it can achieve a nearly homogeneous differentiation of ≥85%.[2]
Q2: What is the mechanism of action of MEG?
MEG's primary biological target is the TRPM6 channel, which, along with its homolog TRPM7, is a major regulator of cellular magnesium uptake.[1][2] By inhibiting the TRPM6/TRPM7 channel, MEG reduces the intracellular magnesium concentration.[2] This alteration of cellular magnesium homeostasis has been shown to be a key regulatory factor in enhancing the specification of early embryonic cell fates, specifically mesoderm and definitive endoderm.[1][3]
Q3: What are the primary applications of MEG?
The primary application of MEG is as a chemical enhancer for the directed differentiation of human pluripotent stem cells (hPSCs), including hESCs, into:
-
Mesodermal lineages: such as precursors for cardiovascular, hematopoietic, and musculoskeletal tissues.
-
Definitive endoderm (DE) lineages: which give rise to organs like the pancreas, liver, and lungs.
It is typically added to existing differentiation protocols that utilize growth factors like Activin A, BMP4, VEGF, and bFGF to improve the efficiency and homogeneity of the resulting progenitor populations.[2]
Q4: What are the recommended storage and handling procedures for MEG?
As a small molecule, MEG should be handled according to standard laboratory safety protocols. For specific storage instructions (e.g., temperature, solvent, and stability), always refer to the manufacturer's datasheet that accompanies the product. Generally, small molecules are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are the key markers for successful mesendoderm differentiation?
Successful differentiation into the mesendoderm lineage, the common precursor to mesoderm and definitive endoderm, can be confirmed by analyzing the expression of specific protein and gene markers.[4] Key markers include T (Brachyury) and EOMES for mesoderm, and SOX17 and FOXA2 for definitive endoderm.[2] Concurrently, a downregulation of pluripotency markers such as OCT4 and SOX2 should be observed.[2]
Troubleshooting Guide
Q: Why am I observing high levels of cell death after MEG treatment?
High cytotoxicity can occur and is influenced by several factors.[2]
-
Low Plating Density: MEG shows higher toxicity when cells are plated at lower densities. Ensure you are using the recommended cell plating density for your specific protocol and cell line.
-
Dosage and Duration: The concentration of MEG and the length of treatment are critical. If you observe high cell death, consider performing a dose-response curve (e.g., 5 µM to 10 µM) to find the optimal, least toxic concentration for your specific cell line and conditions.
-
Culture Conditions: The basal media and supplements can influence cell sensitivity to MEG. Ensure your base media is fresh and properly supplemented.
Q: Why is my differentiation efficiency low (<85%) even with MEG?
Several factors can lead to suboptimal differentiation efficiency.
-
Suboptimal Growth Factor Cocktail: MEG is an enhancer and works in combination with growth factors. The concentration and quality of growth factors (e.g., Activin A, BMP4) are paramount. Verify the activity of your growth factors.
-
Cell Line Variability: Different hPSC lines can respond with varying efficiencies. Optimization of MEG concentration and growth factor levels may be required for each specific cell line.
-
Incorrect Timing: The developmental window for directing cell fate is narrow. Ensure MEG and growth factors are added at the precise time point specified in the protocol. Pre-treatment with MEG before the addition of growth factors may be beneficial for some protocols.[2]
Q: My cells are differentiating, but not into the desired mesoderm/endoderm lineage. What could be wrong?
This issue often points to an imbalance in the key signaling pathways that govern cell fate.
-
Signaling Pathway Crosstalk: Mesendoderm induction relies heavily on precisely controlled Nodal/Activin and Wnt signaling.[5] The basal medium or other supplements may contain components that interfere with these pathways. Using a well-defined, serum-free medium is crucial.
-
Spontaneous Differentiation: If pluripotent colonies are not of high quality before starting the experiment, they may have already begun to differentiate spontaneously towards other lineages like the ectoderm. Ensure you start with high-quality, undifferentiated stem cell colonies. Neural-specific markers like PAX6 and SOX1 should be absent.[2][6]
Q: I am not seeing a significant enhancement compared to my growth-factor-only control. Why?
If MEG does not appear to enhance differentiation, consider its mechanism of action.
-
Basal Magnesium Levels: The effect of MEG is dependent on modulating cellular magnesium. If your basal differentiation medium already has a very low magnesium concentration, the effect of MEG may be less pronounced.
-
Target Expression: The expression levels of TRPM6 and TRPM7 can vary between cell lines, potentially influencing the degree of response to MEG.
-
Reversal by Excess Magnesium: The differentiation-enhancing effects of MEG can be modestly reversed by adding excess Mg²⁺ (up to 10 mM) to the culture medium.[2] This can be used as a control experiment to confirm that the observed effects are indeed due to MEG's impact on magnesium homeostasis.
Data Presentation
Table 1: Factors Influencing MEG-Induced Cytotoxicity
| Factor | Observation | Recommendation |
| Cell Plating Density | Higher toxicity observed at lower cell densities.[2] | Adhere strictly to protocol-specified plating densities (e.g., 0.5 - 1.0 x 10⁵ cells/cm²).[2] |
| Dosage | Cytotoxicity is dose-dependent.[2] | Perform a titration to find the optimal concentration (typically 5-10 µM).[2] |
| Treatment Duration | Prolonged exposure can increase cell stress and death.[2] | Optimize the treatment window as per the protocol (e.g., 2-7 days).[2] |
| Culture Condition | Basal media composition can affect cell sensitivity.[2] | Use a consistent, high-quality, and well-defined differentiation medium. |
Table 2: Key Markers for Lineage Identification
| Lineage | Key Markers (Protein/Gene) | Expected Change |
| Pluripotency | OCT4, SOX2, NANOG | Downregulated |
| Mesoderm | T (Brachyury), EOMES | Upregulated |
| Definitive Endoderm | SOX17, FOXA2 | Upregulated |
| Ectoderm (Neural) | PAX6, SOX1 | Should remain at baseline or be absent |
Experimental Protocols
Protocol: Enhancing Mesoderm Differentiation of hESCs using MEG
This protocol is a generalized example based on published methods and should be optimized for your specific cell line.[2]
1. Preparation of hESCs:
-
Culture hESCs in a standard pluripotency maintenance medium (e.g., mTeSR1) on a suitable matrix (e.g., Matrigel).
-
Ensure colonies are undifferentiated and have reached 70-80% confluency.
2. Cell Dissociation and Plating for Differentiation:
-
Dissociate colonies into single cells using a gentle cell dissociation reagent (e.g., Accutase).
-
Plate cells at a density of 0.5 x 10⁵ cells/cm² in your mesoderm differentiation basal medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote survival. Allow cells to attach for 24 hours.
3. Mesoderm Induction:
-
After 24 hours, replace the medium with fresh mesoderm differentiation basal medium.
-
Add the differentiation-inducing growth factors. A common combination is Activin A, BMP4, VEGF, and bFGF (A-BVF).[2][3]
-
Add this compound (MEG) to a final concentration of 5-10 µM. This is your "MEG + A-BVF" condition.
-
Include a control condition with growth factors only ("A-BVF") and a negative control with basal medium only.
4. Culture and Analysis:
-
Incubate for 48-72 hours. The exact duration should be optimized.
-
After the induction period, harvest the cells for analysis.
-
Assess differentiation efficiency by flow cytometry or qPCR for mesoderm markers like T (Brachyury) and EOMES.[2]
Visual Guides
Caption: MEG inhibits the TRPM6/7 channel, reducing Mg²⁺ import and promoting differentiation.
Caption: Workflow for enhancing hESC differentiation using this compound (MEG).
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of mesendoderm: a diverging point of the definitive endoderm and mesoderm in embryonic stem cell differentiation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Control of Differentiation of Embryonic Stem Cells toward Mesendoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Enhancing Reproducibility of Mesendogen-based Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and success of their Mesendogen-based mesendoderm differentiation protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound (MEG).
| Issue | Potential Cause | Recommended Solution |
| Low Differentiation Efficiency (<70%) | Suboptimal Initial Cell Plating Density: Differentiation efficiency is highly dependent on the initial number of pluripotent stem cells (PSCs) plated.[1] | Optimize the initial cell seeding density. For mesoderm differentiation, lower densities (e.g., 0.1 x 10⁵ cells/cm²) often yield better results, while definitive endoderm may require slightly higher, but still optimized, densities (e.g., 0.25 x 10⁵ cells/cm²).[1] It is crucial to perform a titration for your specific cell line. |
| Incorrect Timing of this compound Application: The differentiation-enhancing effects of this compound are most potent at the very beginning of the differentiation process.[1] | Add this compound at Day 0 of the differentiation protocol, either as a pre-treatment for 24 hours before the addition of growth factors or in combination with them from the start.[1] Delayed addition of this compound (e.g., on Day 1) can significantly reduce its effectiveness.[1] | |
| Suboptimal Growth Factor Concentrations: The synergistic effect of this compound relies on appropriate concentrations of growth factors like Activin A, BMP4, VEGF, and bFGF. | Titrate the concentrations of all growth factors in your cocktail. The optimal concentrations can be cell line-dependent. | |
| Cell Line Variability: Different PSC lines (hESCs and hiPSCs) can exhibit varied responses to the same differentiation protocol.[2] | It is essential to empirically determine the optimal cell density and growth factor concentrations for each new cell line used. | |
| High Cell Death/Toxicity | Prolonged Exposure to High Concentrations of this compound: While effective, prolonged treatment with high concentrations of this compound can lead to cytotoxicity.[1] | For longer differentiation protocols (e.g., definitive endoderm induction over 7 days), consider reducing the concentration of this compound. For example, a reduction to 1 μM for the combination condition in definitive endoderm protocols has been shown to be effective while minimizing toxicity.[1] |
| High Initial Cell Plating Density: Overly dense cultures can lead to increased cell death due to competition for nutrients and accumulation of waste products. | Ensure you are using the optimized, lower cell densities that favor mesendoderm differentiation. | |
| Formation of Cell Clumps/Aggregates | Release of Free DNA from Lysed Cells: Cell lysis during handling and plating can release DNA, which is sticky and causes cells to clump together. | Handle cells gently, avoiding excessive pipetting or centrifugation speeds. Consider adding DNase I to the culture medium during plating to reduce aggregation.[3] Using PBS without calcium and magnesium can also help prevent clumping.[3] |
| Overgrowth of Cultures: Allowing PSCs to become over-confluent before passaging can lead to the formation of difficult-to-dissociate cell sheets that clump after dissociation.[4] | Passage PSCs when they reach approximately 80% confluency to maintain a healthy, single-cell suspension upon dissociation.[4] | |
| Spontaneous Differentiation in PSC Culture | Inadequate Culture Conditions: Suboptimal culture medium, infrequent media changes, or inappropriate passaging techniques can lead to spontaneous differentiation.[5][6] | Maintain a strict feeding schedule with fresh, pre-warmed media. Ensure that areas of spontaneous differentiation are manually removed before passaging.[5] Use appropriate, validated reagents and follow established protocols for PSC maintenance. |
| Endogenous Wnt Signaling: In suspension cultures, cell aggregation can lead to paracrine Wnt signaling, inducing spontaneous mesendodermal differentiation.[7][8] | For suspension cultures, consider the use of Wnt inhibitors to suppress spontaneous differentiation and maintain pluripotency.[7][8] | |
| Inconsistent Results Between Experiments | Variability in Reagents: Lot-to-lot variability in growth factors, small molecules, and media supplements can introduce significant experimental inconsistency. | Use reagents from the same lot for a set of comparative experiments. Qualify new lots of critical reagents before use in large-scale experiments. |
| Inconsistent Passaging and Plating: Variations in the size of cell aggregates after passaging and uneven plating can lead to variable differentiation outcomes.[5] | Strive for consistency in your cell handling techniques to ensure uniform cell aggregate size and even distribution of cells across the culture vessel.[5] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound (MEG) is a small molecule that enhances the directed differentiation of human pluripotent stem cells (hPSCs) into mesoderm and definitive endoderm lineages.[2] Its mechanism of action involves the inhibition of the TRPM6/TRPM7 magnesium channels, which are major regulators of cellular magnesium uptake.[2] This inhibition leads to a reduction in the intracellular magnesium concentration, which in turn promotes the expression of key mesendodermal genes in the presence of appropriate growth factors.[2]
2. What are the key signaling pathways involved in this compound-mediated differentiation?
This compound's action is synergistic with key developmental signaling pathways that govern mesendoderm formation. These are primarily:
-
TGF-β/Activin Signaling: This pathway is crucial for inducing definitive endoderm.[9] Activin A is a commonly used growth factor to activate this pathway in differentiation protocols.
-
Wnt Signaling: The Wnt pathway is essential for the induction of the primitive streak and subsequent mesoderm formation.[10][11] Small molecules like CHIR99021 are potent activators of this pathway.[12]
This compound itself does not appear to directly modulate the Nodal/TGF-β or Wnt signaling pathways but rather acts on a parallel pathway involving magnesium homeostasis that is critical at the onset of differentiation.[1]
3. What is the optimal concentration of this compound to use?
The optimal concentration of this compound can depend on the specific cell line and the duration of the differentiation protocol. A typical starting concentration is 10 μM for shorter-term mesoderm induction.[1] However, for longer protocols, such as the 7-day differentiation to definitive endoderm, reducing the concentration to 1 μM may be necessary to mitigate potential cytotoxicity.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. Can I use this compound alone to induce differentiation?
No, this compound treatment alone is insufficient to induce a distinct population of mesoderm or definitive endoderm progenitors.[1] It acts as a potent enhancer of differentiation in combination with a cocktail of growth factors that activate the necessary signaling pathways (e.g., Activin A, BMP4, VEGF, bFGF).[1]
5. How does this compound compare to other small molecules for mesendoderm induction?
While direct comparative studies are limited, this compound has been shown to robustly induce nearly homogeneous (≥85%) mesoderm and definitive endoderm differentiation in combination with growth factors.[2] Other small molecules like IDE1 and IDE2 have also been reported to induce definitive endoderm with high efficiency (70-80%), which is higher than that achieved with Activin A alone.[9] The choice of small molecule may depend on the specific research goals and the cell line being used.
Data Presentation
Table 1: Effect of Initial Plating Density on Mesoderm Differentiation Efficiency
| Initial Plating Density (cells/cm²) | T⁺EOMES⁺ Cells (%) |
| 0.1 x 10⁵ | 73.4 ± 2.3 |
| 0.25 x 10⁵ | < 20 |
| 0.5 x 10⁵ | < 5 |
| 0.75 x 10⁵ | < 5 |
| 1.0 x 10⁵ | < 5 |
| (Data adapted from Geng et al., 2015)[1] |
Table 2: Effect of Initial Plating Density on Definitive Endoderm Differentiation Efficiency
| Initial Plating Density (cells/cm²) | SOX17⁺FOXA2⁺ Cells (%) |
| 0.25 x 10⁵ | 36.1 ± 26.2 |
| 0.5 x 10⁵ | < 20 |
| 0.75 x 10⁵ | < 10 |
| 1.0 x 10⁵ | < 10 |
| (Data adapted from Geng et al., 2015)[1] |
Table 3: Comparison of this compound-enhanced Protocols for Mesoderm Induction
| Condition | T⁺EOMES⁺ Cells (%) |
| A-BVF only | ~20 |
| MEG+A-BVF (Combination) | > 80 |
| MEG->A-BVF (Pre-treatment) | > 85 |
| (Data represents typical efficiencies as described in Geng et al., 2015)[1] |
Experimental Protocols
Detailed Methodology for Mesoderm Differentiation using this compound (Pre-treatment Protocol)
This protocol is adapted from the work of Geng et al., 2015.[1]
Day -1: Cell Plating
-
Coat tissue culture plates with Matrigel for at least 1 hour at 37°C.
-
Dissociate hPSCs into small clumps using a gentle cell dissociation reagent.
-
Plate the cells onto the Matrigel-coated plates at an optimized low density (e.g., 0.1 x 10⁵ cells/cm²) in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.
-
Incubate at 37°C, 5% CO₂.
Day 0: this compound Pre-treatment
-
Aspirate the mTeSR1 medium and replace it with fresh mTeSR1 medium containing this compound at the desired concentration (e.g., 10 μM).
-
Incubate for 24 hours at 37°C, 5% CO₂.
Day 1: Induction of Differentiation
-
Prepare the mesoderm induction medium: RPMI 1640 supplemented with B27 minus insulin, Activin A (e.g., 100 ng/mL), BMP4 (e.g., 10 ng/mL), VEGF (e.g., 20 ng/mL), and bFGF (e.g., 20 ng/mL).
-
Aspirate the this compound-containing medium from the cells.
-
Add the mesoderm induction medium to the cells.
-
Incubate at 37°C, 5% CO₂.
Day 2-3: Culture and Analysis
-
Change the mesoderm induction medium daily.
-
Cells can be harvested for analysis (e.g., flow cytometry for T and EOMES expression) from Day 2 onwards.
Mandatory Visualizations
Caption: this compound signaling pathway in mesendoderm differentiation.
Caption: Experimental workflow for this compound-based differentiation.
References
- 1. Variability of human pluripotent stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variable Outcomes in Neural Differentiation of Human PSCs Arise from Intrinsic Differences in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. stemcell.com [stemcell.com]
- 6. Derivation and spontaneous differentiation of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete suspension culture of human induced pluripotent stem cells supplemented with suppressors of spontaneous differentiation [elifesciences.org]
- 8. Complete suspension culture of human induced pluripotent stem cells supplemented with suppressors of spontaneous differentiation | eLife [elifesciences.org]
- 9. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The generation of definitive endoderm from human embryonic stem cells is initially independent from activin A but requires canonical Wnt-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 12. stemcell.com [stemcell.com]
Validation & Comparative
Validating Mesendogen-Induced Differentiation: A Comparative Guide to qPCR and Immunostaining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely-used techniques, Quantitative Polymerase Chain Reaction (qPCR) and Immunostaining, for validating the differentiation of pluripotent stem cells into mesoderm and definitive endoderm lineages induced by the small molecule, Mesendogen. This guide includes detailed experimental protocols, quantitative data comparisons, and an evaluation of alternative validation methods.
Introduction to this compound-Induced Differentiation
This compound is a novel small molecule that has been shown to robustly promote the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm.[1][2] It functions as an inhibitor of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6), which in turn modulates cellular magnesium homeostasis, a key factor in early embryonic cell fate specification.[2] Given its high efficiency (≥85%) in directing differentiation, rigorous validation of the resulting cell populations is crucial for downstream applications in regenerative medicine and drug discovery.[1][2]
Core Validation Techniques: qPCR and Immunostaining
Quantitative PCR and immunostaining are fundamental methods to confirm the successful differentiation of stem cells.
-
Quantitative PCR (qPCR): This technique measures the expression levels of specific genes that are characteristic of different cell lineages. By quantifying the abundance of messenger RNA (mRNA) transcripts of key differentiation markers, researchers can assess the extent to which a population of cells has adopted a particular fate.
-
Immunostaining: This method utilizes antibodies to detect the presence and localization of specific proteins within cells. For differentiation studies, immunostaining can visualize the expression of lineage-specific transcription factors and other proteins, providing spatial context to the differentiation process.
Comparative Analysis of Validation Methods
While both qPCR and immunostaining are powerful tools, they provide different types of information and have distinct advantages and limitations. The choice of method, or a combination thereof, depends on the specific experimental question.
| Feature | Quantitative PCR (qPCR) | Immunostaining |
| Analyte | mRNA | Protein |
| Quantification | Highly quantitative (relative or absolute) | Semi-quantitative to quantitative |
| Throughput | High-throughput | Lower throughput |
| Information | Gene expression levels | Protein expression, localization, and morphology |
| Sensitivity | Very high | High |
| Cost | Moderate | Moderate to high (antibody dependent) |
| Time | Relatively fast | More time-consuming |
Quantitative Data Summary: this compound-Induced Differentiation
The following table summarizes the expected outcomes from qPCR and immunostaining when validating this compound-induced differentiation into mesoderm and definitive endoderm. The qPCR data is presented as indicative fold changes based on graphical representations from published studies, while immunostaining data reflects the high percentage of positive cells observed.
| Lineage | Marker | Technique | Expected Outcome with this compound |
| Mesoderm | T (Brachyury) | qPCR | Significant upregulation |
| EOMES | qPCR | Significant upregulation | |
| T (Brachyury) | Immunostaining | >85% positive cells | |
| EOMES | Immunostaining | >85% positive cells | |
| Definitive Endoderm | SOX17 | qPCR | Significant upregulation |
| FOXA2 | qPCR | Significant upregulation | |
| SOX17 | Immunostaining | >85% positive cells | |
| FOXA2 | Immunostaining | >85% positive cells |
Experimental Protocols
Detailed methodologies for performing qPCR and immunostaining to validate this compound-induced differentiation are provided below.
Quantitative PCR (qPCR) Protocol
This protocol outlines the steps for analyzing the expression of mesoderm and definitive endoderm markers.
-
RNA Extraction:
-
Harvest cells at the desired time point following this compound treatment.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers.
-
Incubate the reaction according to the kit's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., T, EOMES, SOX17, FOXA2) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an undifferentiated control.
-
Immunostaining Protocol
This protocol describes the procedure for visualizing the expression of key differentiation marker proteins.
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular antigens).
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (e.g., anti-T, anti-EOMES, anti-SOX17, anti-FOXA2) in the blocking solution.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope.
-
Quantify the percentage of positive cells by counting the number of cells expressing the marker of interest relative to the total number of DAPI-stained nuclei.
-
Alternative Validation Methods
Beyond qPCR and immunostaining, other powerful techniques can provide deeper insights into the differentiation process.
-
Flow Cytometry: This technique allows for the high-throughput quantification of cell populations based on the expression of cell surface or intracellular markers. It provides quantitative data on the percentage of differentiated cells and can be used to isolate specific populations for further analysis.[3][4][5][6][7]
-
Proteomics: Mass spectrometry-based proteomics can provide a global, unbiased analysis of protein expression changes during differentiation.[8][9][10] This approach can identify novel markers and signaling pathways involved in the this compound-induced differentiation process.
-
Single-Cell RNA Sequencing (scRNA-seq): This cutting-edge technology allows for the transcriptomic profiling of individual cells.[11][12][13] scRNA-seq can reveal the heterogeneity within a differentiating population, identify rare cell types, and reconstruct developmental trajectories.[11][12]
Visualizing the Workflow and Pathways
To better understand the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time point-dependent concordance of flow cytometry and real-time quantitative polymerase chain reaction for minimal residual disease detection in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of quantitative PCR and flow cytometry as cellular viability methods to study bacterial membrane permeabilization following supercritical CO2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Stem Cell Differentiation and Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Single-cell RNA-seq reveals novel regulators of human embryonic stem cell differentiation to definitive endoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mesendogen versus CHIR99021 for Mesoderm Specification
For researchers, scientists, and drug development professionals navigating the complexities of directed differentiation, the choice of small molecules for mesoderm induction is a critical step. This guide provides an objective comparison of two prominent compounds, Mesendogen and CHIR99021, offering insights into their mechanisms, efficiencies, and protocols for mesoderm specification from pluripotent stem cells (PSCs).
The differentiation of pluripotent stem cells into the mesodermal lineage is a foundational step for generating a wide array of cell types, including cardiomyocytes, hematopoietic stem cells, and chondrocytes. Both this compound and CHIR99021 have emerged as potent inducers of mesoderm, yet they operate through distinct signaling pathways, offering unique advantages and considerations for experimental design.
At a Glance: Key Differences
| Feature | This compound | CHIR99021 |
| Mechanism of Action | Inhibition of TRPM6/TRPM7 magnesium channels | Inhibition of GSK3β, activation of Wnt/β-catenin signaling |
| Reported Efficiency | ≥85% for mesoderm/definitive endoderm (in combination with growth factors)[1] | Up to 98-100% for mesendoderm[2][3] |
| Primary Target | TRPM6/TRPM7 ion channels[1] | Glycogen Synthase Kinase 3β (GSK3β)[4][5] |
| Application | Enhancer of growth factor-induced differentiation[1] | Potent standalone inducer or used in combination[2][6] |
Delving into the Mechanisms of Action
The divergent mechanisms of this compound and CHIR99021 are central to their application in mesoderm specification.
This compound represents a novel approach to lineage specification by targeting cellular magnesium homeostasis. It acts as an inhibitor of the TRPM6 and TRPM7 ion channels, which are key regulators of magnesium uptake.[1] By inhibiting these channels, this compound alters the intracellular magnesium concentration, a factor that has been shown to play a regulatory role in early embryonic cell fate decisions.[1] This modulation of a fundamental cellular process enhances the efficiency of differentiation into both mesoderm and definitive endoderm when used in conjunction with standard growth factor protocols.[1]
CHIR99021 , in contrast, is a well-established and highly potent inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[4][5] GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[4] By inhibiting GSK3β, CHIR99021 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[4] There, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes that are critical for inducing mesoderm specification.[7]
Performance and Efficiency in Mesoderm Induction
Both small molecules demonstrate high efficiency in directing PSCs towards a mesodermal fate, although the reported quantitative outcomes vary across different studies and experimental conditions.
This compound has been shown to robustly induce nearly homogeneous (≥85%) populations of mesoderm and definitive endoderm progenitors from human embryonic stem cells (hESCs) when used in combination with growth factors.[1] Its primary role appears to be an enhancer of differentiation efficiency, suggesting it sensitizes the cells to lineage-specifying signals.
CHIR99021 is renowned for its high efficiency, with some studies reporting nearly 100% induction of BRACHYURY+MIXL1+ mesendoderm cells.[2][3] The concentration of CHIR99021 can influence the fate of the resulting mesoderm, with higher concentrations generally favoring mesodermal fates over endodermal ones.[8] However, high concentrations (>4 µM) can also lead to a decrease in cell number.[6]
Quantitative Comparison of Mesoderm Induction Efficiency
| Compound | Cell Type | Mesoderm Marker(s) | Reported Efficiency | Source |
| This compound | hESCs | T+EOMES+ | ≥85% | Geng & Feng, 2015[1] |
| CHIR99021 | hPSCs | BRACHYURY+MIXL1+ | ~100% | Lam et al., 2014[2][3] |
| CHIR99021 | hPSCs | Brachyury+ | ~98% | Lian et al., 2012 |
| CHIR99021 | hiPSCs | TBXT+/MIXL1+ | Robust commitment | Criado-Carrasco et al., 2023[6] |
Note: The efficiencies reported are from different studies and may not be directly comparable due to variations in cell lines, basal media, and experimental protocols.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful differentiation. Below are representative methodologies for using this compound and CHIR99021 for mesoderm induction.
General Experimental Workflow
This compound-Enhanced Mesoderm Induction Protocol
This protocol is based on the work by Geng & Feng (2015) and is designed to enhance growth factor-driven mesoderm differentiation.[9]
-
Cell Plating: Plate human pluripotent stem cells at a low density (e.g., 0.1 x 10^5 cells/cm²) on a suitable matrix-coated surface. Differentiation efficiency is highly dependent on plating density.[9]
-
Pre-treatment (Optional but Recommended): Pre-treat the cells with this compound (typically at 10-25 µM) in the maintenance medium overnight before differentiation.
-
Mesoderm Induction: On day 0, replace the medium with a basal differentiation medium supplemented with appropriate growth factors (e.g., Activin A, BMP4, bFGF) and this compound (10-25 µM).
-
Culture: Culture the cells for the desired period (e.g., 2 days), after which the cells can be analyzed for mesoderm markers or directed towards more specific mesodermal lineages.
CHIR99021-Based Mesoderm Induction Protocol
This protocol is a generalized version based on several highly effective published methods.[2][6]
-
Cell Plating: Plate human PSCs on a suitable matrix-coated surface to reach a confluent monolayer.
-
Mesoderm Induction: When cells are ready for differentiation, replace the maintenance medium with a basal differentiation medium (e.g., RPMI 1640 with B27 supplement) containing CHIR99021. The optimal concentration typically ranges from 3 to 6 µM.[6][10]
-
Treatment Duration: Treat the cells with CHIR99021 for 24 to 48 hours. A 24-hour pulse is often sufficient to induce a high percentage of mesendoderm.[2]
-
Post-Induction: After the induction period, remove the CHIR99021-containing medium and replace it with basal medium or medium supplemented with factors for further lineage specification.
Concluding Remarks
Both this compound and CHIR99021 are powerful tools for the induction of mesoderm from pluripotent stem cells.
-
CHIR99021 stands out for its exceptionally high efficiency and its ability to act as a potent standalone inducer of mesoderm through the well-defined Wnt/β-catenin pathway. Its efficacy is well-documented across numerous studies, making it a reliable choice for robust mesoderm induction. However, its potential off-target effects on the cell cycle and dose-dependent cytotoxicity warrant careful optimization.[10]
-
This compound offers a novel and mechanistically distinct approach by targeting magnesium homeostasis. While it appears to function more as a potent enhancer of growth factor-induced differentiation rather than a standalone inducer, its ability to robustly drive differentiation to high purity presents a valuable alternative or complementary strategy. Its unique mechanism may also offer advantages in specific differentiation contexts or with cell lines that are less responsive to Wnt activation.
The choice between this compound and CHIR99021 will ultimately depend on the specific research goals, the cell line being used, and the desired downstream application. For researchers aiming for near-complete mesendoderm induction with a single small molecule, CHIR99021 is a compelling option. For those seeking to enhance existing growth factor-based protocols or explore alternative signaling pathways for mesoderm specification, this compound provides an innovative and effective solution. As with any differentiation protocol, empirical optimization of concentrations and timing for each specific cell line and experimental setup is highly recommended to achieve the most robust and reproducible results.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Differentiation of Human Pluripotent Stem Cells into Intermediate Mesoderm That Forms Tubules Expressing Kidney Proximal Tubular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. stemcell.com [stemcell.com]
- 6. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]
- 7. agscientific.com [agscientific.com]
- 8. The generation of definitive endoderm from human embryonic stem cells is initially independent from activin A but requires canonical Wnt-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Mesendoderm Induction: A Guide to Small Molecule Alternatives to Mesendogen
For researchers, scientists, and drug development professionals at the forefront of regenerative medicine and developmental biology, the precise and efficient differentiation of pluripotent stem cells into desired lineages is paramount. The induction of mesendoderm, the common precursor to both mesoderm and endoderm, represents a critical gateway to generating a plethora of clinically relevant cell types, including cardiomyocytes, hematopoietic progenitors, hepatocytes, and pancreatic beta cells. While the novel small molecule Mesendogen (MEG) has emerged as a potent inducer by uniquely targeting the TRPM6 magnesium channel, a landscape of alternative small molecules offers diverse mechanisms of action and, in some cases, more established protocols. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific applications.
This comprehensive guide delves into the key small molecule players in mesendoderm induction, offering a clear comparison of their performance, underlying signaling pathways, and detailed experimental protocols.
Small Molecule Performance: A Comparative Analysis
The efficacy of small molecules in directing pluripotent stem cells toward a mesendodermal fate can be quantified by the percentage of cells expressing key lineage markers such as Brachyury (T), SOX17, and FOXA2. The following table summarizes the performance of prominent alternatives to this compound, drawing from multiple studies to provide a consolidated overview.
| Small Molecule | Target Pathway | Typical Concentration | Induction Efficiency (% Positive Cells) | Key Markers Upregulated | Notes |
| This compound (MEG) | TRPM6/TRPM7 Mg2+ Channel Inhibition | Not specified in provided context | ≥85% (Mesoderm and Definitive Endoderm)[1] | Not specified in provided context | A novel mechanism of action involving alteration of magnesium homeostasis.[1] |
| CHIR99021 | Wnt/β-catenin (GSK-3β inhibition) | 1-5 µM[2][3] | Up to 98% (Brachyury+) within 24h[4] | Brachyury (T), MIXL1, EOMES[3][5] | High concentrations favor mesoderm, while lower concentrations can yield both mesoderm and endoderm.[3][6] |
| IDE1 / IDE2 | TGF-β/Nodal (via Smad2 phosphorylation) | 100-800 nM[7] | ~40-80% (SOX17+)[7][8] | SOX17, FOXA2[7] | Can replace Activin A, but some studies report inefficiency and cell detachment.[8][9][10] |
| SB431542 | TGF-β/Activin/Nodal Receptor Inhibition | 10 µM[11] | Not directly quantified for mesendoderm induction | MSX2, NCAM, HOXA2 (downstream mesodermal markers)[11] | Paradoxically used to generate mesodermal progenitors from hPSCs.[11] |
| CIP Cocktail (CHIR99021, IDE1, PD0332991) | Wnt & TGF-β pathways | Not specified | Efficient DE induction (qualitative)[8] | SOX17, FOXA2[8] | A combination approach to synergistically activate key pathways.[8] |
Delving into the Mechanisms: Signaling Pathways in Mesendoderm Induction
The differentiation of pluripotent stem cells into mesendoderm is orchestrated by a complex interplay of signaling pathways. Understanding these pathways is crucial for the rational design of differentiation protocols. The primary pathways targeted by the discussed small molecules are the Wnt/β-catenin and TGF-β/Nodal pathways.
Caption: Key signaling pathways in mesendoderm induction targeted by small molecules.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for inducing mesendoderm differentiation from human pluripotent stem cells (hPSCs) using the discussed small molecules. It is important to note that optimal conditions may vary depending on the specific cell line and culture system.
General hPSC Culture and Seeding for Differentiation
-
hPSC Maintenance: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Cell Dissociation: When colonies are 70-80% confluent, dissociate them into single cells using Accutase.
-
Seeding: Seed the single cells onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR1 medium supplemented with 10 µM Y-27632 (ROCK inhibitor) for the first 24 hours.
Mesendoderm Induction Protocols
Protocol 1: Wnt Activation with CHIR99021
This protocol is highly effective for inducing a primitive streak-like population that can give rise to both mesoderm and endoderm.
Caption: Workflow for mesendoderm induction using CHIR99021.
Protocol 2: TGF-β/Nodal Activation with IDE1/IDE2
This protocol aims to mimic the effects of Activin A in a more cost-effective manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomically Guided Mesendoderm Induction of Human Pluripotent Stem Cells Using a Systematically Defined Culture Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The generation of definitive endoderm from human embryonic stem cells is initially independent from activin A but requires canonical Wnt-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiently generate functional hepatic cells from human pluripotent stem cells by complete small-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Side-by-Side Comparison of Mesendogen and Other TRPM6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesendogen, a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 6 (TRPM6) channel, with other known TRPM6 inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to TRPM6 and its Inhibition
The TRPM6 channel is a crucial regulator of magnesium homeostasis, primarily facilitating Mg²⁺ uptake in the intestine and reabsorption in the kidneys.[1][2] Dysregulation of TRPM6 function is associated with various pathological conditions, making it an attractive target for therapeutic intervention.[1] TRPM6 inhibitors are compounds that block the channel's activity, thereby modulating intracellular magnesium levels.[1] this compound has been identified as a novel inhibitor of TRPM6, promoting mesoderm and definitive endoderm differentiation of human embryonic stem cells by altering magnesium homeostasis.[2][3][4] This guide compares this compound with another recognized, albeit less specific, TRPM6/TRPM7 inhibitor, NS8593.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and NS8593, focusing on their inhibitory effects on TRPM6 and the closely related TRPM7 channel. While a direct IC50 value for this compound on TRPM6 is not currently published, its effective concentration for inducing biological effects and reducing intracellular magnesium provides a valuable benchmark for comparison.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Type(s) | Key Findings | Reference(s) |
| This compound | TRPM6 | 2.5, 10, 25 µM (dose-dependently reduces intracellular Mg²⁺) | Human Embryonic Stem Cells (hESCs) | Induces mesoderm and endoderm differentiation; reduces intracellular magnesium levels. | [5] |
| NS8593 | TRPM7, TRPM6, SK1-3 channels | IC50 = 1.6 µM (for TRPM7); Effectively inhibits TRPM6 at 10 µM | Various, including HEK293 cells | Potent inhibitor of TRPM7; also inhibits TRPM6 and small conductance Ca²⁺-activated K⁺ channels. | [6][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the TRPM6 channel, leading to a reduction in cellular magnesium uptake.[4] This alteration of magnesium homeostasis, in turn, influences downstream signaling pathways that control cell fate determination in embryonic stem cells. The precise molecular interactions between this compound and the TRPM6 channel are still under investigation.
The TRPM6 channel itself is regulated by various upstream signaling molecules. Epidermal Growth Factor (EGF) has been shown to activate TRPM6, and its expression can be upregulated by the PI3K/Akt/mTOR pathway.[4]
Below is a diagram illustrating the signaling pathway involving TRPM6 and the inhibitory action of this compound.
Caption: TRPM6 signaling pathway and the inhibitory effect of this compound.
Experimental Methodologies
This section details the experimental protocols that can be employed to assess the inhibitory effects of compounds like this compound on TRPM6 activity.
Fluorescence-Based Intracellular Magnesium Assay
This method quantifies changes in intracellular magnesium concentration following inhibitor treatment.
Principle: Fluorescent dyes, such as Mag-Fura-2 or DCHQ5, exhibit a shift in their fluorescence emission spectrum upon binding to magnesium ions.[1][6][8][9] This allows for the ratiometric measurement of intracellular free Mg²⁺ concentrations.
Protocol:
-
Cell Culture: Plate cells (e.g., hESCs or HEK293 cells overexpressing TRPM6) in a suitable culture vessel.
-
Dye Loading: Incubate the cells with a magnesium-sensitive fluorescent dye (e.g., 5 µM Mag-Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature.
-
Washing: Wash the cells with the buffer to remove excess dye.
-
Inhibitor Treatment: Add the TRPM6 inhibitor (e.g., this compound at various concentrations) to the cells and incubate for the desired period.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or a microscope equipped with a ratiometric imaging system.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths to determine the intracellular magnesium concentration. Compare the concentrations in treated versus untreated cells.
Electrophysiological Patch-Clamp Assay
This technique directly measures the ion channel activity of TRPM6.
Principle: The patch-clamp technique allows for the measurement of ion currents flowing through a single ion channel or across the entire cell membrane. Inhibition of TRPM6 will result in a decrease in the measured current.
Protocol:
-
Cell Preparation: Prepare cells expressing TRPM6 for patch-clamp recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Current Recording: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM6 currents.
-
Inhibitor Application: Perfuse the cell with a solution containing the TRPM6 inhibitor (e.g., this compound).
-
Post-Inhibitor Recording: Record the TRPM6 currents again in the presence of the inhibitor.
-
Data Analysis: Measure the current amplitude before and after the application of the inhibitor to determine the percentage of inhibition. An IC50 value can be calculated by testing a range of inhibitor concentrations.
Below is a workflow diagram for determining the IC50 of a TRPM6 inhibitor.
Caption: Workflow for determining the IC50 of a TRPM6 inhibitor.
Conclusion
This compound represents a promising new tool for studying the role of TRPM6 in various biological processes, particularly in the context of developmental biology and magnesium homeostasis. While a direct IC50 value for this compound is yet to be established, its demonstrated efficacy in reducing intracellular magnesium at micromolar concentrations provides a solid foundation for its use as a TRPM6 inhibitor. In contrast, NS8593, while also inhibiting TRPM6, exhibits broader specificity, which should be considered when interpreting experimental results. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the inhibitory properties of this compound and other potential TRPM6 modulators.
References
- 1. air.unimi.it [air.unimi.it]
- 2. On the modulation of TRPM channels: Current perspectives and anticancer therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Mg2+ Reabsorption and Transient Receptor Potential Melastatin Type 6 Activity by cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and Imaging of Intracellular Magnesium in SaOS-2 Osteosarcoma Cells and Its Role in Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of Mesendogen: A Comparative Guide to Mesendoderm Induction
For researchers, scientists, and drug development professionals, the efficient and specific differentiation of pluripotent stem cells (PSCs) into desired lineages is paramount. Mesendogen, a novel small molecule, has emerged as a potent inducer of mesendoderm, the transient embryonic tissue that gives rise to both mesoderm and definitive endoderm. This guide provides an objective comparison of this compound's biological activity and specificity against other common induction methods, supported by experimental data and detailed protocols.
Unveiling this compound's Unique Mechanism of Action
This compound distinguishes itself from conventional differentiation protocols through its unique mechanism. It is a novel inhibitor of the transient receptor potential cation channel, subfamily M, member 6 (TRPM6). This inhibition of TRPM6/TRPM7 magnesium channel activity leads to a reduction in intracellular magnesium levels. This modulation of magnesium homeostasis has been shown to robustly enhance the differentiation of human embryonic stem cells (hESCs) into mesoderm and definitive endoderm when used in combination with growth factors.[1][2][3] This discovery highlights a novel regulatory role for cellular magnesium homeostasis in early embryonic cell fate decisions.[1]
Comparative Performance in Mesendoderm Induction
The efficacy of a differentiation protocol is a critical factor. This compound, in conjunction with growth factors, has been reported to induce nearly homogeneous (≥85%) differentiation of hESCs into mesoderm and definitive endoderm progenitors.[1][2][3] To contextualize this performance, the following table summarizes quantitative data from various studies on different mesendoderm induction methods. It is important to note that direct head-to-head comparisons in the same study are limited, and efficiency can vary based on the specific PSC line and experimental conditions.
| Induction Method | Key Reagents | Target Lineage | Reported Efficiency | Key Markers |
| This compound Protocol | This compound + Growth Factors (e.g., Activin A, BMP4, FGF2) | Mesendoderm | ≥85% | Brachyury (T), EOMES, SOX17, FOXA2 |
| Standard Growth Factor Cocktail | Activin A + BMP4 + FGF2 | Mesendoderm | Variable, often lower than with small molecule enhancement | Brachyury (T), MIXL1 |
| Wnt Agonist Protocol | CHIR99021 + Activin A | Definitive Endoderm/Mesendoderm | Up to 100% (Mesendoderm markers) | Brachyury (T), MIXL1, SOX17, FOXA2 |
| Alternative Small Molecule Protocol | IDE1/IDE2 | Definitive Endoderm | 70-80% | SOX17, FOXA2 |
| Activin A Alone | Activin A | Definitive Endoderm | ~45% | SOX17 |
Experimental Protocols: A Closer Look
Reproducibility is key in research. Below are detailed methodologies for mesendoderm induction using this compound and a standard alternative protocol.
This compound-Enhanced Mesendoderm Induction Protocol
This protocol is based on the initial characterization of this compound and is designed to be used with human pluripotent stem cells (hPSCs).
-
Cell Seeding: Plate hPSCs on a suitable matrix (e.g., Matrigel) at a density that allows for optimal differentiation.
-
Pre-treatment (Optional but recommended): Culture hPSCs in a basal differentiation medium supplemented with this compound (typically 10 µM) for 24-48 hours.
-
Induction: Replace the pre-treatment medium with a mesendoderm induction medium containing a basal medium (e.g., RPMI 1640), B27 supplement, and a cocktail of growth factors. A common combination is Activin A (100 ng/mL), BMP4 (10 ng/mL), and FGF2 (20 ng/mL), supplemented with this compound (10 µM).
-
Culture and Analysis: Culture the cells for 2-4 days, monitoring for morphological changes indicative of differentiation. The efficiency of differentiation can be assessed by flow cytometry or immunofluorescence for key mesendoderm markers such as Brachyury (T), EOMES for mesoderm, and SOX17 and FOXA2 for definitive endoderm.
Alternative Method: CHIR99021 and Activin A Protocol
This is a widely used protocol for robustly generating definitive endoderm and can also be tuned for mesoderm.
-
Cell Seeding: Plate hPSCs on Matrigel-coated plates.
-
Induction: When cells reach the desired confluency, replace the maintenance medium with a basal medium (e.g., RPMI 1640) supplemented with Activin A (100 ng/mL) and the GSK-3β inhibitor, CHIR99021 (typically 1-3 µM).[4] The concentration of CHIR99021 can be modulated to influence the balance between mesoderm and endoderm fates, with higher concentrations favoring mesoderm.[4]
-
Culture and Analysis: Differentiate for 3-5 days. Assess differentiation efficiency by analyzing the expression of lineage-specific markers as described above.
Visualizing the Molecular Pathways and Workflows
To further clarify the biological processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism and its interplay with canonical Wnt and TGF-β signaling pathways.
Caption: Comparative experimental workflows for mesendoderm induction.
Conclusion: The Specificity and Advantages of this compound
This compound presents a highly specific and efficient method for directing hPSCs towards mesendoderm lineages. Its novelty lies in targeting a previously underexplored pathway involving magnesium homeostasis, which appears to synergize with established growth factor-induced signaling. While other small molecules like CHIR99021 also offer high efficiency, this compound's unique mechanism provides an alternative and potentially complementary tool for researchers. The ability to robustly and homogeneously generate mesendoderm progenitors is a significant advantage for downstream applications in regenerative medicine and developmental biology research. Further studies directly comparing these potent small molecules in standardized conditions will be invaluable in optimizing protocols for clinical and research applications.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Mesendogen's Effectiveness in Mesendoderm Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mesendogen's effectiveness in inducing mesoderm and definitive endoderm differentiation in human pluripotent stem cells (hPSCs) against alternative methods in both human and mouse models. While direct experimental data on this compound's efficacy in murine stem cells is not currently available in the published literature, this guide offers a thorough analysis of existing data to inform research and development decisions.
Executive Summary
This compound is a small molecule that has been shown to robustly enhance the differentiation of human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs) into mesoderm and definitive endoderm lineages.[1] It functions by inhibiting the TRPM6 magnesium channel, thereby altering cellular magnesium homeostasis.[1] Alternatives to this compound primarily involve the use of growth factors such as Activin A, Wnt3a, and Bone Morphogenetic Protein 4 (BMP4), as well as other small molecules like IDE1 and IDE2.[2][3] This guide presents a side-by-side comparison of the reported efficiencies of these methods across human and mouse pluripotent stem cells, details the experimental protocols for their application, and visualizes the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Differentiation Efficiencies
The following tables summarize the reported efficiencies of this compound and alternative methods in directing mesoderm and definitive endoderm differentiation.
Table 1: Mesoderm Differentiation Efficiency
| Treatment | Species | Cell Type | Differentiation Efficiency (% Positive Cells) | Markers | Reference |
| This compound + Growth Factors (A-BVF) | Human | hESCs (H9, H1), hiPSCs | ≥85% | T (Brachyury), EOMES | [1] |
| Growth Factors (Activin A, BMP4, bFGF, VEGF) | Human | hESCs | ~73% | T, EOMES | [1] |
| Growth Factors (BMP4, FGF2) | Mouse | EpiSCs | Varies with concentration | T/Bra, TBX6, HAND1 | [4] |
| Growth Factors (BMP4, RA) | Mouse | mESCs | ~90% | Desmin, Nestin | [5] |
Table 2: Definitive Endoderm Differentiation Efficiency
| Treatment | Species | Cell Type | Differentiation Efficiency (% Positive Cells) | Markers | Reference |
| This compound + Growth Factors (AWS) | Human | hESCs (H9), hiPSCs | ≥85% | SOX17, FOXA2 | [1] |
| Growth Factors (Activin A, Wnt3a) | Human | hPSCs | ~70-80% | CXCR4, SOX17 | [2] |
| Small Molecules (IDE1) | Mouse | mESCs | ~80% | Sox17 | [6] |
| Small Molecules (IDE2) | Mouse | mESCs | ~72% | Sox17 | [6] |
| Small Molecules (IDE1) | Human | HUES cells | ~62% | Sox17 | [6] |
| Small Molecules (IDE2) | Human | HUES cells | ~57% | Sox17 | [6] |
| Activin A + CHIR99021 | Human | hPSCs | High | EOMES, MIXL1, CXCR4, SOX17, FOXA2 | [2] |
Experimental Protocols
Detailed methodologies for the key differentiation protocols are provided below.
Mesoderm Differentiation of Human Pluripotent Stem Cells using this compound
This protocol is based on the methods described by Geng and Feng (2015).[1]
Materials:
-
Human ESCs or iPSCs
-
mTeSR1 medium
-
Matrigel
-
Mesoderm differentiation basal medium (contact authors for formulation)
-
Activin A, BMP4, bFGF, VEGF (A-BVF growth factors)
-
This compound (MEG)
-
Accutase
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for T (Brachyury) and EOMES
Procedure:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
To induce differentiation, dissociate cells into single cells using Accutase.
-
Plate cells at a density of 0.1 x 10^5 cells/cm² on Matrigel-coated plates in mesoderm differentiation basal medium supplemented with A-BVF growth factors.
-
For this compound treatment, add 10 µM MEG to the differentiation medium.
-
Incubate for 1.5-2 days.
-
Harvest cells for analysis. For FACS analysis, dissociate cells, fix, permeabilize, and stain with antibodies against T and EOMES.
Definitive Endoderm Differentiation of Mouse Embryonic Stem Cells using IDE1/IDE2
This protocol is adapted from Borowiak et al. (2009).[6]
Materials:
-
Mouse ESCs
-
ES cell medium (DMEM, 15% FBS, LIF, etc.)
-
Gelatin-coated plates
-
IDE1 or IDE2
-
FACS buffer
-
Antibodies for Sox17 and FoxA2
Procedure:
-
Culture mESCs on gelatin-coated plates in standard ES cell medium.
-
To initiate differentiation, plate mESCs at a suitable density in ES cell medium without LIF.
-
Add IDE1 (optimal concentration 250-800 nM) or IDE2 (optimal concentration 250-800 nM) to the culture medium.
-
Culture for 6 days, changing the medium with fresh IDE1/IDE2 every 2 days.
-
On day 6, harvest cells for analysis. For FACS, dissociate cells, fix, permeabilize, and stain with antibodies against Sox17 and FoxA2.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of definitive endoderm from mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population-level antagonism between FGF and BMP signaling steers mesoderm differentiation in embryonic stem cells | bioRxiv [biorxiv.org]
- 5. Efficient differentiation of embryonic stem cells into mesodermal precursors by BMP, retinoic acid and Notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mesendogen
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Mesendogen, a novel small molecule inhibitor of TRPM6 used in mesoderm and definitive endoderm differentiation of human embryonic stem cells.[1][2] Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Synonyms | N-({[2-Chloro-5-(trifluoromethyl) phenyl]amino}carbonothioyl)-4-isopropylbenzamide |
| Formula | C18H16ClF3N2OS |
| Molecular Weight | 400.85 g/mol |
| CAS Number | 864716-85-8 |
Source: DC Chemicals Safety Data Sheet[3]
Hazard Identification and Safety Precautions
This compound presents specific health and environmental hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[3]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth.[3] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[3] |
Recommended Personal Protective Equipment (PPE): [3]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: Suitable respirator.
Experimental Workflow: Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Caption: this compound Handling and Storage Workflow.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be immediately initiated to contain the material and mitigate exposure.[3]
Caption: Accidental Release Response Protocol.
Proper Disposal Procedures
The final step in the lifecycle of this compound in the laboratory is its proper disposal. Due to its toxicity to aquatic life, it is imperative that this compound and its containers are disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with incompatible chemicals, particularly strong acids/alkalis or strong oxidizing/reducing agents.[3]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Ensure the label is legible and securely attached to the container.
-
-
Waste Accumulation:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Use secondary containment, such as a chemical-resistant tray, to prevent the spread of any potential leaks.
-
-
Final Disposal:
Caption: this compound Disposal Workflow.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|864716-85-8|MSDS [dcchemicals.com]
Personal protective equipment for handling Mesendogen
Essential Safety and Handling Guide for Mesendogen
This document provides critical safety and logistical information for the handling of this compound, a small molecule used to induce mesoderm and definitive endoderm differentiation in human embryonic stem cells (hESCs). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Protective Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound. |
| Body Protection | Impervious Clothing | Laboratory coat or gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | N95 or higher, based on risk assessment | Prevents inhalation of dust or aerosols. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is crucial for the safe handling and storage of this compound in a laboratory setting.
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.
Handling Procedures:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Avoid the formation of dust and aerosols during preparation and use.
Storage Conditions:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep the compound away from direct sunlight and sources of ignition.
-
For long-term storage, it is recommended to store the powder at -20°C and solutions in a solvent at -80°C.
-
Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this compound and any contaminated materials at an approved hazardous waste disposal plant.[1]
-
Container Disposal: Empty containers should be disposed of according to local regulations for chemical waste. Do not reuse empty containers.
-
Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid allowing the substance to enter drains, water courses, or the soil.[1]
Experimental Protocols
This compound is utilized to promote the differentiation of human embryonic stem cells into mesoderm and definitive endoderm lineages. This is achieved by inhibiting the TRPM6/TRPM7 magnesium channel, thereby altering cellular magnesium homeostasis.[2][3]
Key Experiment: Induction of Mesoderm and Definitive Endoderm Differentiation
Objective: To induce the differentiation of hESCs into mesoderm and definitive endoderm progenitor cells using this compound in combination with growth factors.
Methodology:
-
Cell Culture: Culture human embryonic stem cells (hESCs) in an appropriate maintenance medium (e.g., mTeSR1) on a suitable matrix.
-
Initiation of Differentiation:
-
To induce mesoderm differentiation, treat the hESCs with a cocktail of growth factors including Activin A, BMP4, and bFGF in a basal differentiation medium.
-
To induce definitive endoderm differentiation, a different growth factor cocktail is used, typically containing Activin A and Wnt3a.
-
-
Application of this compound:
-
Add this compound to the differentiation medium at a final concentration of 5-10 µM.
-
Incubate the cells for the desired period (e.g., 2-5 days), replacing the medium with a fresh medium containing both growth factors and this compound daily.
-
-
Analysis of Differentiation:
-
Assess the efficiency of differentiation by analyzing the expression of lineage-specific markers using techniques such as flow cytometry (FACS) for T and EOMES (mesoderm) or SOX17 and FOXA2 (endoderm), and quantitative PCR (qPCR).
-
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound promotes the differentiation of human embryonic stem cells.
References
- 1. This compound, a novel inhibitor of TRPM6, promotes mesoderm and definitive endoderm differentiation of human embryonic stem cells through alteration of magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
